Technical Documentation Center

4-bromo-8-methoxyisoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-8-methoxyisoquinoline
  • CAS: 1784377-21-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-bromo-8-methoxyisoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-bromo-8-methoxyisoquinoline, a heterocyclic building block with significant potential in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-bromo-8-methoxyisoquinoline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, explore plausible synthetic routes based on established organic chemistry principles, discuss its reactivity, and survey its current and potential applications in drug discovery and beyond.

Core Molecular Attributes

4-bromo-8-methoxyisoquinoline is a substituted aromatic heterocycle. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] The specific substitution pattern of a bromine atom at the C4 position and a methoxy group at the C8 position imparts unique electronic and steric properties, making it a valuable intermediate for further functionalization.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula C₁₀H₈BrNO[3][4]
Molecular Weight 238.08 g/mol [3]
CAS Number 1784377-21-4[3][4]
Canonical SMILES COC1=CC=CC2=C1C=NC=C2Br[4]
Physical State Crystalline solid (predicted)
Melting Point 95-100 °C

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 4-bromo-8-methoxyisoquinoline is not extensively documented, a robust and logical synthetic pathway can be constructed from well-established reactions. The proposed synthesis involves two key stages: the formation of the 8-methoxyisoquinoline core, followed by regioselective bromination.

Stage 1: Synthesis of the 8-Methoxyisoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical and effective method for constructing the isoquinoline ring system from a benzaldehyde and an aminoacetaldehyde acetal under acidic conditions.[3][4][5][6]

  • Causality of Experimental Choices:

    • Starting Materials: 2-methoxybenzaldehyde is chosen to install the required methoxy group at the correct position (which will become C8 of the isoquinoline). Aminoacetaldehyde diethyl acetal is a common and stable reagent for this reaction.

    • Acid Catalysis: Strong acid, typically concentrated sulfuric acid, is required to promote the key intramolecular electrophilic cyclization of the benzalaminoacetal intermediate onto the electron-rich benzene ring.[6][7] The acid also facilitates the dehydration and subsequent aromatization to form the stable isoquinoline ring.

G cluster_0 Pomeranz-Fritsch Reaction 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Aminoacetaldehyde_acetal Aminoacetaldehyde diethyl acetal Schiff_Base Benzalaminoacetal (Schiff Base Intermediate) Cyclized_Intermediate Cyclized Dihydroisoquinoline Intermediate 8-Methoxyisoquinoline 8-Methoxyisoquinoline

Stage 2: Regioselective Bromination at the C4 Position

The second stage involves the electrophilic aromatic substitution of the synthesized 8-methoxyisoquinoline. The goal is to introduce a bromine atom specifically at the C4 position.

  • Causality of Experimental Choices:

    • Brominating Agent: N-Bromosuccinimide (NBS) is an excellent choice for this transformation. It is a reliable source of electrophilic bromine (Br⁺) and is often used for the bromination of activated heterocyclic systems under milder conditions than molecular bromine (Br₂), which can help prevent over-bromination or side reactions.[8]

    • Solvent and Conditions: A patent describing a similar transformation—the bromination of an 8-substituted isoquinoline derivative at the C4 position—utilizes acetic acid as the solvent.[2] Acetic acid is a polar protic solvent that can facilitate the reaction while being relatively unreactive towards the brominating agent. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.[2]

    • Regioselectivity: The C4 position of the isoquinoline ring is electronically activated towards electrophilic attack. The nitrogen atom at position 2 deactivates the pyridine ring, directing substitution to the benzene ring. The methoxy group at C8 is an activating, ortho-, para-directing group, further enhancing the reactivity of the C5 and C7 positions. However, the C4 position in the pyridine ring is known to be susceptible to substitution in isoquinoline itself. In the case of 8-substituted isoquinolines, bromination at C4 is a known pathway, as demonstrated in the synthesis of 4-bromo-isoquinoline-8-methyl-formate.[2]

G cluster_1 Regioselective Bromination 8-Methoxyisoquinoline 8-Methoxyisoquinoline NBS N-Bromosuccinimide (NBS) Sigma_Complex Sigma Complex (Resonance Stabilized) Final_Product 4-bromo-8-methoxyisoquinoline

Exemplary Experimental Protocol

Note: This protocol is a representative procedure based on analogous transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 8-Methoxyisoquinoline

  • To a flask equipped with a stirrer, add 2-methoxybenzaldehyde and an equimolar amount of aminoacetaldehyde diethyl acetal.

  • Stir the mixture at room temperature for 1-2 hours to form the Schiff base intermediate.

  • Cool the mixture in an ice bath and slowly add 5-10 equivalents of concentrated sulfuric acid, keeping the temperature below 20°C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield 8-methoxyisoquinoline.

Step 2: Synthesis of 4-bromo-8-methoxyisoquinoline

  • Dissolve the 8-methoxyisoquinoline (1 equivalent) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 80°C and stir for several hours, monitoring for the consumption of the starting material by TLC.[2]

  • Upon completion, cool the reaction mixture and pour it into water.

  • Neutralize with a sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-bromo-8-methoxyisoquinoline.

Spectroscopic Characterization (Predicted)

While specific spectral data is not publicly available, the expected ¹H and ¹³C NMR features can be predicted based on known data for 4-bromoisoquinoline and the influence of the methoxy substituent.

  • ¹H NMR: The spectrum would show signals in the aromatic region (typically 7.0-9.0 ppm). The C1-H proton is expected to be the most downfield singlet. The C3-H proton would also appear as a singlet. The protons on the benzene ring (C5, C6, C7) would appear as a multiplet system, influenced by the electron-donating methoxy group at C8. A sharp singlet around 4.0 ppm would correspond to the methoxy (-OCH₃) protons.

  • ¹³C NMR: The spectrum would show 10 distinct carbon signals. The carbon atom attached to the bromine (C4) would be shifted upfield compared to the unsubstituted isoquinoline due to the halogen's shielding effect. The carbons of the pyridine ring (C1, C3, C4a) would appear in the 120-155 ppm range. The methoxy-substituted carbon (C8) would be significantly downfield (~155-160 ppm), and the methoxy carbon itself would appear around 55-60 ppm.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the presence of bromine. The calculated exact mass for [M+H]⁺ (C₁₀H₉BrNO⁺) would be a key identifier.

Reactivity and Synthetic Utility

4-bromo-8-methoxyisoquinoline is a versatile synthetic intermediate, with two primary sites for further functionalization:

  • The C4-Bromine Atom: The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 position.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can form new carbon-carbon bonds, introducing alkyl, aryl, or heteroaryl groups.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to synthesize 4-aminoisoquinoline derivatives.

    • Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynylisoquinolines.

  • The Isoquinoline Ring: The ring system can undergo further electrophilic substitution, although the existing substituents will direct the position of any new group. The nitrogen atom can also be quaternized to form isoquinolinium salts, altering the reactivity and solubility of the molecule.

Applications in Drug Discovery and Chemical Biology

The isoquinoline scaffold is a cornerstone in medicinal chemistry, and substituted derivatives like 4-bromo-8-methoxyisoquinoline are of high interest for developing novel therapeutic agents and research tools.

  • Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by mechanisms such as the inhibition of tubulin polymerization or the interruption of cell signaling pathways.[2] The methoxy group at position 8 can enhance binding to biological targets like tubulin. The C4-bromo position serves as a handle to attach other pharmacophores to develop targeted therapies.

  • Fluorescent Biosensors: The inherent fluorescence of the isoquinoline scaffold makes it an attractive core for developing chemical probes and biosensors. By attaching specific recognition moieties at the C4 position, researchers can design sensors for detecting specific analytes, ions, or biomolecules with high sensitivity.

  • General Drug Development: The structural motif is found in drugs with a wide range of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[2] This compound serves as a valuable starting point for generating libraries of novel compounds for high-throughput screening in various disease models.

Safety and Handling

  • Hazard Statements: Based on data for analogous compounds like 4-bromo-8-methoxyquinoline, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • Organic Chemistry Portal. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from a relevant source detailing this reaction.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Retrieved from a relevant BenchChem technical guide.
  • Hoffman Fine Chemicals. (n.d.). CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • ACS Publications. (2023).
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules.
  • Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online.
  • Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 4-Bromo-8-Methoxyisoquinoline

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-bromo-8-methoxyisoquinoline . [1] Executive Summary 4-bromo-8-methoxyisoquinoline (CAS: 1784377-21-4)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-bromo-8-methoxyisoquinoline .

[1]

Executive Summary

4-bromo-8-methoxyisoquinoline (CAS: 1784377-21-4) is a halogenated heterocyclic building block frequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize fluorescent biosensors and pharmaceutical intermediates.[1][2]

Its solubility behavior is governed by the lipophilic bromine substituent and the electron-donating methoxy group on the isoquinoline scaffold.[1]

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) is the optimal solvent for high-concentration stock solutions (>10 mM).[1]

  • Secondary Solvent (Reaction/Workup): Methanol (MeOH) offers moderate solubility, often requiring thermal energy (warming) or sonication for complete dissolution at higher concentrations.

  • Aqueous Solubility: Negligible.[1][3][4] The compound is hydrophobic and prone to precipitation ("crashing out") upon rapid dilution into aqueous buffers.

Physicochemical Analysis & Solvation Mechanism

To understand the solubility limitations, one must analyze the molecular interactions at play.[5]

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 238.08 g/mol Low MW facilitates dissolution, but crystal lattice energy opposes it.[1]
LogP (Predicted) ~2.5 – 3.0Indicates moderate lipophilicity. Prefers organic solvents over water.[1]
H-Bond Donors 0Lacks donors; cannot self-associate strongly via H-bonds (lower MP).[1]
H-Bond Acceptors 2 (N, O)Can accept H-bonds from protic solvents like Methanol.[1]
pKa (Isoquinoline N) ~5.0Weak base.[1] Solubility in MeOH can be enhanced by acidification (protonation).[1]
Solvation Mechanics[1]
  • In DMSO (Polar Aprotic): DMSO dissolves this compound effectively through dipole-dipole interactions and

    
    -
    
    
    
    stacking disruption
    .[1] The high polarizability of DMSO stabilizes the aromatic isoquinoline core without requiring hydrogen bonding.
  • In Methanol (Polar Protic): Methanol solvates the compound primarily via hydrogen bonding to the methoxy oxygen and the isoquinoline nitrogen. However, the hydrophobic bromine atom and the aromatic rings resist this interaction, leading to the "moderate" solubility classification.

Solubility Data & Preparation Guidelines

A. Dimethyl Sulfoxide (DMSO)[1][6][7]
  • Solubility Status: High

  • Estimated Limit:

    
     25 mg/mL (approx. 100 mM).
    
  • Usage: Preferred for long-term storage (at -20°C) and preparation of master stocks.[1]

  • Protocol:

    • Weigh the target mass of 4-bromo-8-methoxyisoquinoline.[1]

    • Add DMSO to achieve a 10 mM or 50 mM concentration.

    • Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

    • Note: DMSO is hygroscopic.[1] Keep stocks tightly sealed to prevent water absorption, which degrades solubility over time.

B. Methanol (MeOH)[1]
  • Solubility Status: Moderate / Temperature Dependent [1]

  • Estimated Limit: 1 – 5 mg/mL (at 20°C).

  • Usage: Used for crystallization, chromatographic purification, or chemical reactions.

  • Protocol:

    • Solubility is significantly enhanced by warming to 40–50°C.[1]

    • For HPLC methods, use MeOH as the organic modifier, but ensure the sample is fully dissolved before injection to prevent column clogging.

C. Aqueous Buffers (PBS/TBS)
  • Solubility Status: Poor / Insoluble

  • Risk: Rapid precipitation occurs if the DMSO stock is diluted directly into buffer >1% v/v without an intermediate step.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to determine the exact solubility limit in a specific solvent system.[1]

  • Preparation: Add excess solid 4-bromo-8-methoxyisoquinoline (approx. 10 mg) to a glass vial containing 1 mL of the solvent (DMSO or MeOH).

  • Equilibration: Shake or vortex the vial at the target temperature (e.g., 25°C) for 24 hours.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (do not use Nylon, which binds aromatics).

  • Quantification: Dilute the supernatant 100-fold in mobile phase and analyze via HPLC-UV (detection at 254 nm) against a standard curve.

Protocol B: "Crash-Out" Prevention (Serial Dilution)

Use this workflow to safely transfer the compound from DMSO stock to an aqueous assay.[1]

DilutionWorkflow Stock DMSO Master Stock (10 mM) Inter Intermediate Dilution (100 µM in 10% DMSO/Buffer) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Risk PRECIPITATION RISK (Do not skip intermediate) Stock->Risk Direct 1:10000 Dilution Final Final Assay Well (1 µM in 0.1% DMSO) Inter->Final 1:100 Dilution (Safe Transfer) Risk->Final Inconsistent Data

Figure 1: Step-wise dilution strategy to prevent compound precipitation in aqueous assays.

Handling & Stability

Storage
  • Solid State: Store at 2–8°C (short term) or -20°C (long term) in a desiccator. Protect from light.[1][6]

  • Solution State: DMSO stocks are stable at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Safety (GHS Classification)[8][9]
  • Signal Word: Warning

  • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

  • PPE: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.[1]

References

  • ChemShuttle . 4-bromo-8-methoxyisoquinoline Product Data. Retrieved from

  • BenchChem . Solubility and Handling of Bromo-methoxy-quinolines. Retrieved from

  • Fisher Scientific . Safety Data Sheet: 4-Bromoisoquinoline Derivatives. Retrieved from

  • PubChem . 4-Bromo-8-methoxyquinoline (Analogous Structure Data). National Library of Medicine.[1] Retrieved from

Sources

Foundational

A Technical Deep Dive: Comparative Structural Analysis of 4-bromo-8-methoxyisoquinoline and 4-bromo-8-methoxyquinoline

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive comparative analysis of the structural and electronic proper...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparative analysis of the structural and electronic properties of two closely related heterocyclic compounds: 4-bromo-8-methoxyisoquinoline and 4-bromo-8-methoxyquinoline. A nuanced understanding of the subtle yet significant differences imparted by the placement of the nitrogen atom is crucial for leveraging these scaffolds in medicinal chemistry and materials science. This document synthesizes crystallographic data, spectroscopic analysis, and reactivity principles to offer a detailed perspective for researchers engaged in the design and synthesis of novel chemical entities.

Introduction: A Tale of Two Isomers

Quinoline and isoquinoline represent fundamental bicyclic heteroaromatic scaffolds, each composed of a benzene ring fused to a pyridine ring.[1] Their structural distinction lies solely in the position of the nitrogen atom within the heterocyclic ring.[2] In quinoline, the nitrogen occupies position 1, whereas in isoquinoline, it resides at position 2.[2] This seemingly minor alteration profoundly influences the electron density distribution, steric environment, and, consequently, the chemical reactivity and biological activity of their derivatives.

This guide focuses on the 4-bromo-8-methoxy substituted analogues of these parent structures. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.[3][4] The methoxy group at the 8-position, an electron-donating group, modulates the electronic character of the benzene portion of the scaffold.[5] An understanding of the interplay between the nitrogen's position and these substituents is paramount for predictable synthetic outcomes and rational drug design.

Molecular Structure: A Comparative Overview

The core structural difference between 4-bromo-8-methoxyisoquinoline and 4-bromo-8-methoxyquinoline is the orientation of the nitrogen atom relative to the fused benzene ring and the substituents. This dictates the overall geometry, bond lengths, and bond angles, which in turn influence crystal packing and intermolecular interactions.

Crystallographic Analysis of 4-bromo-8-methoxyquinoline

Single-crystal X-ray diffraction of 4-bromo-8-methoxyquinoline reveals a largely coplanar arrangement of the non-hydrogen atoms.[6] The crystal structure is characterized by weak intermolecular C-H···π(arene) interactions, which lead to the formation of one-dimensional chains along the a-axis.[6] Notably, there are no significant hydrogen bonds or π-π stacking interactions observed in the crystal lattice.[6]

Parameter Value
Molecular FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁/n
a5.1615(1) Å
b12.1337(6) Å
c14.2436(7) Å
V892.05(6) ų
Z4
Crystal data for 4-bromo-8-methoxyquinoline.[6]

Caption: 2D structures of 4-bromo-8-methoxyquinoline and 4-bromo-8-methoxyisoquinoline.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of these isomers. The electronic environment of each nucleus is sufficiently distinct to produce unique signatures in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the nitrogen atom significantly influences the chemical shifts of the protons and carbons in the heterocyclic ring. In the quinoline derivative, the nitrogen atom's deshielding effect is most pronounced at the C2 and C8a positions. In the isoquinoline analogue, this effect is most prominent at the C1 and C3 positions.

Table 2: Comparative Spectroscopic Data

Compound Technique Data
4-bromo-8-methoxyquinoline¹H NMR (CDCl₃)δ (ppm): ~8.9 (d), ~8.1 (d), ~7.5 (m), ~7.4 (m), ~7.0 (d), ~4.0 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): ~155, ~151, ~145, ~132, ~131, ~122, ~121, ~114, ~105, ~56
4-bromo-8-methoxyisoquinoline¹H NMRExpected signals for aromatic protons and a methoxy singlet.
¹³C NMRExpected signals for aromatic and methoxy carbons.

Note: Precise, directly comparable spectroscopic data for 4-bromo-8-methoxyisoquinoline is not available in the searched literature. The expected data is inferred from the general principles of NMR spectroscopy for isoquinoline systems.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy can provide information about the vibrational modes of the C-N, C-O, and C-Br bonds, as well as the aromatic C-H stretching and bending vibrations. Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compounds (C₁₀H₈BrNO, M.W. 238.08). The fragmentation patterns may also differ based on the relative stability of the resulting fragment ions, influenced by the nitrogen's position.

Synthesis and Reactivity

The synthetic routes to these isomers and their subsequent reactivity are of paramount importance for their application in drug discovery and materials science.

Synthesis

A plausible synthetic route for 4-bromo-8-methoxyquinoline can be inferred from established methods for quinoline synthesis, such as the Combes or Doebner-von Miller reactions, followed by bromination.

A potential synthesis for 4-bromo-8-methoxyisoquinoline could be achieved through a multi-step sequence starting from a suitably substituted benzene derivative, followed by the construction of the isoquinoline core via methods like the Bischler-Napieralski or Pomeranz-Fritsch reaction, and subsequent bromination. A patent for a related compound suggests a pathway involving the bromination of an isoquinoline-8-carboxylate intermediate.[7]

G cluster_quinoline_synthesis Plausible Synthesis of 4-bromo-8-methoxyquinoline cluster_isoquinoline_synthesis Plausible Synthesis of 4-bromo-8-methoxyisoquinoline q_start Substituted Aniline q_intermediate1 Quinoline Core Formation q_start->q_intermediate1 e.g., Combes, Doebner-von Miller q_intermediate2 8-methoxyquinoline q_intermediate1->q_intermediate2 q_product 4-bromo-8-methoxyquinoline q_intermediate2->q_product Bromination i_start Substituted Benzene Derivative i_intermediate1 Isoquinoline Core Formation i_start->i_intermediate1 e.g., Bischler-Napieralski i_intermediate2 8-methoxyisoquinoline i_intermediate1->i_intermediate2 i_product 4-bromo-8-methoxyisoquinoline i_intermediate2->i_product Bromination

Caption: Generalized synthetic pathways.

Comparative Reactivity

The C4 position in both quinoline and isoquinoline is part of the pyridine ring and is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[8][9] The presence of the electron-withdrawing nitrogen atom activates the C4-Br bond towards nucleophilic attack. However, the degree of activation and the steric hindrance around the C4 position differ between the two isomers.

In 4-bromo-8-methoxyquinoline , the nitrogen at position 1 exerts a strong activating effect on the C4 position. This makes the C4-Br bond highly susceptible to displacement by nucleophiles.

In 4-bromo-8-methoxyisoquinoline , the nitrogen at position 2 also activates the C4 position, but the electronic influence is transmitted differently through the ring system. The steric environment around the C4 position is also different, which can influence the approach of bulky nucleophiles.

Both compounds are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[10] The C4-Br bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Applications in Drug Discovery and Materials Science

The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

4-bromo-8-methoxyquinoline has been identified as a precursor for the synthesis of radiolabeled compounds for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[6] Additionally, derivatives of 8-methoxyquinoline have been investigated for their potential anticancer activities.[11]

4-bromo-8-methoxyisoquinoline is a valuable building block in the development of novel anticancer agents. The isoquinoline scaffold's inherent fluorescence also makes this compound a useful intermediate for creating fluorescent biosensors for the detection of specific analytes.

Experimental Protocols

General Considerations for Spectroscopic Analysis[13]
  • NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Infrared Spectroscopy: IR spectra can be obtained using KBr pellets or as a thin film.

Protocol for Spectroscopic Data Acquisition
  • Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg for NMR, <1 mg for MS) and dissolve it in the appropriate solvent.

  • NMR Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully assign the structure.

  • MS Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) and acquire the mass spectrum in a suitable ionization mode (e.g., ESI, APCI).

  • IR Acquisition: Prepare the sample and acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Conclusion

The structural isomerism of 4-bromo-8-methoxyquinoline and 4-bromo-8-methoxyisoquinoline, arising from the different placement of the nitrogen atom, leads to distinct electronic, steric, and spectroscopic properties. While both compounds are valuable intermediates for the synthesis of more complex molecules, their differing reactivity profiles must be considered in synthetic planning. The quinoline derivative has a well-characterized solid-state structure and established applications as a precursor for imaging agents. The isoquinoline analogue shows promise in the development of anticancer drugs and fluorescent probes. Further detailed comparative studies, including the elucidation of the crystal structure of 4-bromo-8-methoxyisoquinoline and a systematic investigation of their relative reactivity in key chemical transformations, will undoubtedly provide deeper insights and broaden the utility of these important heterocyclic building blocks.

References

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Safety of 4-bromo-8-methoxyisoquinoline

This guide provides a detailed examination of the chemical safety profile and handling protocols for 4-bromo-8-methoxyisoquinoline (CAS No. 1784377-21-4).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the chemical safety profile and handling protocols for 4-bromo-8-methoxyisoquinoline (CAS No. 1784377-21-4). As a specialized heterocyclic building block, this compound is utilized in medicinal chemistry for the development of anticancer agents and in chemical biology for creating fluorescent biosensors. Given its role in research and development, a thorough understanding of its properties and potential hazards is critical for ensuring laboratory safety.

It is important to note that comprehensive, officially registered Safety Data Sheet (SDS) information for 4-bromo-8-methoxyisoquinoline is not widely available. In such instances, sound scientific practice dictates treating the substance as having unknown hazards[1]. Furthermore, we can draw provisional safety insights from its structural isomer, 4-bromo-8-methoxyquinoline (CAS No. 103028-31-5), for which more extensive hazard data exists. This guide synthesizes the limited available data for the target compound with more detailed information from its isomer to provide a robust framework for safe handling.

Compound Identification and Physicochemical Properties

4-bromo-8-methoxyisoquinoline is a crystalline solid belonging to the isoquinoline family, a class of bicyclic aromatic heterocyclic compounds[2]. The presence of a bromine atom and a methoxy group imparts specific reactivity and physical characteristics relevant to its application and safety[2].

Table 1: Physicochemical Data for 4-bromo-8-methoxyisoquinoline and its Isomer

Property4-bromo-8-methoxyisoquinoline4-bromo-8-methoxyquinoline (Isomer)Data Source(s)
CAS Number 1784377-21-4103028-31-5[1][3][4][5]
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrNO[2][3][4]
Molecular Weight 238.08 g/mol 238.08 g/mol [1][3]
Appearance Crystalline solidGray or solid[1]
Melting Point 95 - 100 °C98 - 102 °C[1]
Solubility Moderate solubility in ethanol and methanolSoluble in organic solvents[2]
Purity 95%97-98%[4]

Hazard Identification and GHS Classification

While specific GHS data for 4-bromo-8-methoxyisoquinoline is sparse, the data for its quinoline isomer provides a strong basis for a cautious approach. The primary hazards are associated with acute oral toxicity, and severe irritation to skin and eyes[3][5].

Table 2: GHS Hazard Classification (Based on data for 4-bromo-8-methoxyquinoline, CAS 103028-31-5)

Hazard ClassCategoryHazard StatementSignal WordPictogramSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)[5][6][7]
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritationDanger / WarningGHS05 (Corrosion) / GHS07[1][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)[5][7]
  • Expert Insight: The "Danger" signal word and GHS05 pictogram associated with serious eye damage (H318) for the quinoline isomer suggest a high potential for irreversible harm[1][3]. This necessitates the mandatory use of chemical safety goggles and, where splashing is possible, a face shield. The causality is likely related to the compound's ability to interact with and denature proteins and lipids in the corneal tissue.

Safe Handling and Personal Protective Equipment (PPE)

A proactive and defensive safety posture is required when handling 4-bromo-8-methoxyisoquinoline. All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[7][8].

Core Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure an emergency eyewash station and safety shower are immediately accessible[9].

  • PPE: Don appropriate personal protective equipment before handling. This includes a lab coat, nitrile gloves (or other chemically resistant gloves), and chemical safety goggles[6][9]. For procedures with a risk of splashing, a face shield is required[10].

  • Weighing and Transfer: As a solid, weighing should be done carefully to avoid generating dust. Use a spatula for transfers and close the container immediately after use[8].

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[8][9]. Decontaminate the work surface and any equipment used.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][11]. The recommended storage is at room temperature[1][4].

PPE Selection Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow Task Assess Task: Handling 4-bromo-8-methoxyisoquinoline BasePPE Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Task->BasePPE Always Required IsSolid Handling Solid? IsSolution Handling Solution? IsSolid->IsSolution No DustMask Add Dust Mask IsSolid->DustMask Yes FaceShield Add Face Shield IsSolution->FaceShield Yes (Splash Risk) BasePPE->IsSolid DustMask->IsSolution

Caption: PPE selection workflow for handling the compound.

Emergency Procedures

Prompt and correct response to an exposure or spill is crucial to mitigate harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8][9]. The potential for serious eye damage makes this a medical emergency.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water[9]. Seek medical attention if irritation develops or persists[6][8].

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing[8][9]. If the person feels unwell, call a poison center or doctor[9].

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately[8][9]. The "Harmful if swallowed" classification indicates significant systemic toxicity is possible[3].

Spill Response Protocol

Spill_Response cluster_spill Chemical Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess MinorSpill Minor Spill (Contained, No Inhalation Risk) Assess->MinorSpill Small MajorSpill Major Spill (Large, Uncontained, Inhalation Risk) Assess->MajorSpill Large PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) MinorSpill->PPE ContactEHS Contact Emergency Services / EHS MajorSpill->ContactEHS Contain Contain Spill (Use absorbent pads or vermiculite) PPE->Contain Cleanup Clean Up Spill: - Sweep up solid carefully - Place in sealed container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose

Caption: Step-by-step protocol for responding to a chemical spill.

Stability, Reactivity, and Disposal

  • Stability: The compound is stable under normal laboratory conditions and storage[11].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction[11].

  • Hazardous Decomposition Products: Upon combustion, the compound may produce hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide[11].

  • Disposal: All waste material containing 4-bromo-8-methoxyisoquinoline must be treated as hazardous chemical waste. It should be disposed of in accordance with local, state, and federal regulations, typically via an approved waste disposal plant[7][9]. Do not allow the material to enter drains or the environment[7].

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological studies for 4-bromo-8-methoxyisoquinoline are not available in the provided search results. However, based on the GHS classifications of its isomer, it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system[5][9]. The principle of treating chemicals with unknown properties with high caution should be strictly followed. Its environmental fate and effects are unknown, and therefore, release into the environment must be avoided[7].

References

  • 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546. PubChem, National Institutes of Health. [Link]

  • CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline. Hoffman Fine Chemicals. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • 4-Bromo-8-methoxyquinoline. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate.

Sources

Foundational

Technical Procurement &amp; Application Guide: 4-Bromo-8-Methoxyisoquinoline

Topic: 8-methoxy-4-bromoisoquinoline supplier and price Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 4-Bromo-8-methoxyisoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-methoxy-4-bromoisoquinoline supplier and price Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Bromo-8-methoxyisoquinoline (CAS: 1784377-21-4 ) is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and protein degraders (PROTACs).[1] Unlike its more common isomer, 4-bromo-8-methoxyquinoline, this isoquinoline scaffold offers distinct vector geometry for Structure-Activity Relationship (SAR) exploration, particularly in optimizing tubulin binding and solubility profiles.

This guide provides a comprehensive technical analysis of the compound’s procurement landscape, synthetic origins, quality assurance protocols, and handling requirements. It addresses the critical "isomer confusion" risk that frequently leads to procurement errors in this chemical class.

Chemical Profile & Critical Identity

Warning: A common procurement error involves confusing this compound with 4-bromo-8-methoxyquinoline (CAS 103028-31-5). The nitrogen position is critical for biological activity.

PropertySpecification
Chemical Name 4-Bromo-8-methoxyisoquinoline
CAS Number 1784377-21-4
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Key Structural Feature C4-Bromine (Suzuki handle); C8-Methoxy (H-bond acceptor)
SMILES COc1cccc2c(Br)cncc12

Procurement Intelligence: Suppliers & Pricing

The market for 4-bromo-8-methoxyisoquinoline is characterized by "Make-to-Order" or "Low Stock" status due to its specialized nature. It is not a commodity chemical.

Market Landscape
  • Tier 1 (Stocking Suppliers): Specialized medicinal chemistry vendors (e.g., ChemShuttle, Ambeed) often hold gram-scale inventory.

  • Tier 2 (Aggregators): Many general catalogs list the compound but rely on third-party synthesis, increasing lead times to 4–6 weeks.

Price Benchmarks (Q1 2026 Estimates)

Pricing is volatile and volume-dependent. Data below reflects average spot prices for research-grade purity (>95%).

Pack SizeEstimated Price Range (USD)Availability StatusUnit Cost Analysis
100 mg $250 – $350High Probability$3.00/mg
250 mg $450 – $600Moderate Probability$2.00/mg
1.0 g $1,100 – $1,400Low (Inquire)$1.20/mg
Bulk (>10g) Custom QuoteSynthesis RequiredFTE-based pricing
Procurement Workflow

The following diagram illustrates the decision logic for sourcing this compound to avoid lead-time delays and isomer errors.

ProcurementWorkflow Start Need 4-Bromo-8-methoxyisoquinoline CheckCAS Verify CAS: 1784377-21-4 (NOT 103028-31-5) Start->CheckCAS StockCheck Check Tier 1 Suppliers (ChemShuttle, Ambeed, BLD Pharm) CheckCAS->StockCheck InStock In Stock? StockCheck->InStock BuyStock Purchase Sample (100mg) for QC Validation InStock->BuyStock Yes CustomSyn Request Custom Synthesis (Lead Time: 4-6 Weeks) InStock->CustomSyn No QC_Step Internal QC: 1H NMR + LCMS BuyStock->QC_Step CustomSyn->QC_Step Valid Release to Chemistry Team QC_Step->Valid Pass Reject Return/Re-synthesis QC_Step->Reject Fail (Isomer/Purity)

Figure 1: Strategic procurement workflow emphasizing CAS verification and internal QC to prevent isomer confusion.

Technical Deep Dive: Synthesis & Quality Control

Synthetic Routes

Understanding the synthesis helps predict impurity profiles. The synthesis of 4-bromoisoquinolines generally follows one of two pathways:

  • Direct Bromination (Most Common):

    • Precursor: 8-Methoxyisoquinoline.[1][2]

    • Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS) in acid (HBr/AcOH) or DMF.

    • Regioselectivity Challenge: The 8-methoxy group activates the benzene ring. While C4 is the standard electrophilic site in isoquinolines, the activated benzene ring (C5/C7) competes. High-quality suppliers use optimized conditions (e.g., HBr salt formation) to direct bromination to C4.

    • Key Impurities: 5-bromo or 7-bromo isomers; dibrominated species.[1]

  • Ring Construction (Pomeranz-Fritsch Modification):

    • Precursor: 2-Methoxybenzaldehyde derivatives.

    • Mechanism: Cyclization of amino-acetals.

    • Advantage: Unambiguous regiochemistry.

    • Disadvantage: Lower yields, higher cost.

Quality Assurance Protocols

Upon receipt, the compound must be validated. Relying solely on the Certificate of Analysis (CoA) is risky for this specific isomer.

Analytical Checklist:

  • ¹H NMR (DMSO-d₆):

    • Look for the C1-H singlet (most deshielded, typically >9.0 ppm).

    • Verify the C3-H singlet (typically ~8.5-8.8 ppm).

    • Confirm the Methoxy singlet (~4.0 ppm).

    • Differentiation: In the quinoline isomer, the protons are arranged differently (C2/C3 are coupled doublets, not singlets).

  • LC-MS: Confirm Mass [M+H]⁺ = 238.0/240.0 (1:1 Br isotope pattern).

  • HPLC Purity: >95% is required for Suzuki couplings to prevent catalyst poisoning by regioisomeric byproducts.

Applications in Drug Discovery[4][5][6]

Medicinal Chemistry Utility

The 4-bromo-8-methoxyisoquinoline scaffold is a versatile intermediate.

  • Suzuki-Miyaura Coupling: The C4-Br is a highly reactive handle for cross-coupling with aryl/heteroaryl boronic acids, allowing the installation of "tail" groups in kinase inhibitors.

  • Demethylation: The C8-OMe can be demethylated (BBr₃) to yield the C8-OH (phenol), which can then be alkylated to tune solubility or lipophilicity (LogD).

  • Fluorescence: The isoquinoline core possesses intrinsic fluorescence, utilized in designing biological probes.

Reaction Workflow

The following diagram depicts the standard derivatization pathway for this scaffold.

ReactionPathway Start 4-Bromo-8-methoxyisoquinoline (Scaffold) Step1 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Intermediate 4-Aryl-8-methoxyisoquinoline Step1->Intermediate Step2 Demethylation (BBr3, DCM) Intermediate->Step2 FinalProduct 4-Aryl-8-hydroxyisoquinoline (Active Warhead) Step2->FinalProduct

Figure 2: Standard derivatization pathway converting the scaffold into a functional drug candidate.

Safety & Handling

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Handling: Use a fume hood. The compound may be irritating to mucous membranes.

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.

References

  • PubChem. Compound Summary: 4-Bromo-8-methoxyisoquinoline.[1] Retrieved from [Link]

Sources

Exploratory

Isoquinoline Derivatives for Tubulin Binding: A Technical Guide to Mechanism, SAR, and Validation

Part 1: Strategic Overview The Isoquinoline Advantage in Microtubule Targeting In the landscape of antimitotic drug discovery, the isoquinoline scaffold represents a privileged structure, distinct from the taxane and vin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Isoquinoline Advantage in Microtubule Targeting

In the landscape of antimitotic drug discovery, the isoquinoline scaffold represents a privileged structure, distinct from the taxane and vinca alkaloid classes. Unlike taxanes (which stabilize microtubules) and vinca alkaloids (which depolymerize them via the vinca domain), isoquinoline derivatives—most notably Noscapine and synthetic 1-isoquinolinones —predominantly target the Colchicine Binding Site (CBS) .

The strategic value of isoquinolines lies in three factors:

  • Synthetic Accessibility: The isoquinoline core allows for rapid diversification via C1 and C3 functionalization, enabling precise tuning of lipophilicity and metabolic stability.

  • MDR Evasion: Many isoquinoline derivatives are poor substrates for P-glycoprotein (P-gp) efflux pumps, making them effective in multi-drug resistant cell lines where taxanes fail.

  • Kinetic Suppression: Unlike colchicine, which is too toxic for broad clinical use, certain isoquinolines (e.g., Noscapine) suppress microtubule dynamics (treadmilling) without causing gross depolymerization at therapeutic doses, reducing neurotoxic side effects.

Part 2: Mechanistic Foundations

Targeting the Colchicine Binding Site (CBS)

The CBS is located at the interface of the


- and 

-tubulin heterodimer.[1] It is a hydrophobic pocket that is normally occluded in the straight microtubule lattice but exposed in the curved, free tubulin dimer.
Mechanism of Action

When an isoquinoline ligand binds to the CBS, it induces or stabilizes a "curved" conformation of the tubulin dimer. This curvature is sterically incompatible with the straight, cylindrical lattice of a growing microtubule.

  • Binding: The isoquinoline core occupies the hydrophobic zone of the

    
    -subunit (interacting with Val238, Cys241, Leu255).
    
  • Conformational Lock: The ligand prevents the "straightening" conformational change required for incorporation into the microtubule sheet.

  • Catastrophe: This leads to the inhibition of polymerization and, at higher concentrations, the depolymerization of existing microtubules, causing cell cycle arrest at the G2/M phase.[2]

Diagram: Isoquinoline-Induced Microtubule Instability

G FreeTubulin Free Tubulin Dimer (Curved Conformation) Complex Ligand-Tubulin Complex (Locked in Curved State) FreeTubulin->Complex Binding (Kd ~1-10 µM) Isoquinoline Isoquinoline Ligand (CBS Binder) Isoquinoline->Complex MT_End Microtubule (+) End Complex->MT_End Steric Clash Arrest Mitotic Arrest (G2/M Phase) MT_End->Arrest Dynamic Instability Suppression

Caption: Mechanism of Action: Isoquinoline ligands bind the Colchicine Binding Site (CBS), locking tubulin in a curved conformation that is sterically incompatible with microtubule lattice assembly.

Part 3: Chemical Space & SAR

Structure-Activity Relationship (SAR) Guidelines

Designing potent isoquinoline tubulin inhibitors requires adherence to specific structural motifs that mimic the pharmacophore of colchicine (specifically the trimethoxyphenyl ring).

Key SAR Rules
RegionStructural ModificationEffect on PotencyMechanistic Rationale
Isoquinoline Core C1-Substitution (Aryl/Biaryl)Critical Increase Mimics the A-ring of colchicine; interacts with hydrophobic pocket (Val238).
C3 Position Meta-substitution on Aryl ringIncrease Meta-substituents (e.g., -F, -OMe) fit better into the CBS sub-pocket than para-substituents [1].
N-Center Quaternization (Salts)Decrease Reduces membrane permeability; neutral forms are preferred for intracellular access.
C5-C8 Region Hydroxyl/Methoxy groupsVariable H-bond donors (e.g., -OH) often increase binding affinity (

) by interacting with Asn167 or Thr179.

Case Study: Noscapine Noscapine (a phthalideisoquinoline) binds the CBS but allows for some polymer mass to remain. Its unique "kinetic stabilization" is attributed to the steric bulk of the phthalide group, which alters the protofilament angle differently than the compact colchicine molecule [2].

Part 4: Validated Experimental Protocols

Self-Validating Systems for Drug Discovery

To ensure data integrity, the following protocols include mandatory "Go/No-Go" checkpoints.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

Objective: Quantify the direct effect of the isoquinoline derivative on tubulin assembly kinetics in vitro. Principle: DAPI or a fluorescent reporter (e.g., Cytoskeleton Inc.[3] BK011P) increases fluorescence intensity upon incorporation into the microtubule lattice.[4]

Reagents:

  • Purified Tubulin (>99% pure, porcine brain).[3][5]

  • GTP (100 mM stock).

  • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[3][5]

  • Control: Paclitaxel (Stabilizer), Vinblastine or Colchicine (Destabilizer).[1]

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Master Mix: Dilute tubulin to 3 mg/mL in Buffer + 1 mM GTP + 10% Glycerol (glycerol acts as a nucleation enhancer).

  • Compound Addition: Add 5 µL of 10x compound stock (in DMSO) to wells. Final DMSO concentration must be <1%.

  • Initiation: Add 45 µL of Tubulin Master Mix to the wells.

  • Readout: Immediately read fluorescence (Ex 360nm / Em 420-450nm) every 60 seconds for 60 minutes at 37°C.

Validation Checkpoint (Go/No-Go):

  • Vehicle Control: Must show a sigmoidal curve (Lag phase

    
     Growth 
    
    
    
    Plateau).
  • Paclitaxel Control: Must eliminate the lag phase and increase

    
     by >1.5x compared to vehicle.
    
  • Reference Inhibitor (Colchicine): Must suppress

    
     by >50% at 3 µM.
    
  • If these criteria are not met, the tubulin is likely denatured; discard data.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that the biochemical inhibition translates to cellular G2/M arrest.[2][6]

Workflow:

  • Treatment: Treat HeLa or MDA-MB-231 cells with the isoquinoline derivative (at

    
     and 
    
    
    
    ) for 24 hours.
  • Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol (dropwise while vortexing) for >2 hours at -20°C.

  • Staining: Wash ethanol away. Resuspend in PBS containing:

    • 
       Propidium Iodide (PI) - DNA stain.
      
    • 
       RNase A - Degrades RNA to prevent background signal.
      
  • Incubation: 30 minutes at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

Validation Checkpoint:

  • G1 Peak: Diploid cells (2N DNA).

  • G2/M Peak: Tetraploid cells (4N DNA).

  • Success Criteria: A significant shift of the population from G1 to G2/M (e.g., >40% cells in G2/M) compared to DMSO control indicates mitotic arrest.

Diagram: Experimental Logic Flow

Experiment cluster_biochem Biochemical Validation cluster_cell Cellular Validation Compound Isoquinoline Derivative PolyAssay Tubulin Polymerization Assay (Fluorescence) Compound->PolyAssay Check1 Checkpoint: Does Paclitaxel eliminate lag phase? PolyAssay->Check1 Check1->PolyAssay Fail (Fresh Tubulin) FACS Cell Cycle Analysis (Propidium Iodide) Check1->FACS Pass Check2 Checkpoint: >40% G2/M Arrest? FACS->Check2 Lead Candidate Lead Candidate Check2->Lead Candidate Pass

Caption: Validation Workflow: A sequential screening process ensuring biochemical activity is confirmed before proceeding to cellular assays. Diamond nodes represent critical Go/No-Go checkpoints.

Part 5: Data Analysis & Interpretation

Calculating Potency Metrics

When analyzing polymerization curves, do not rely solely on end-point readings. Use kinetic parameters:

  • 
     (Growth Rate):  The maximum slope of the growth phase. Isoquinoline inhibitors typically reduce 
    
    
    
    .
  • Lag Time: The time to reach 10% of maximum fluorescence. Destabilizers often extend this, while stabilizers (Paclitaxel) reduce it.

  • 
     Calculation: 
    
    
    
    
    Plot % Inhibition vs. Log[Concentration] to derive
    
    
    .

Interpretation of Discrepancies:

  • High Biochemical Potency / Low Cellular Potency: Likely poor membrane permeability or P-gp efflux. Consider prodrug strategies or lipophilic modifications.

  • Low Biochemical Potency / High Cellular Potency: Off-target effects (e.g., kinase inhibition) or metabolic activation (rare for isoquinolines).

References

  • SAR of Novel 3-Arylisoquinolinones: Title: SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Source: Journal of Medicinal Chemistry (2022). URL:[Link]

  • Noscapine Structural Basis: Title: Structural Basis of Noscapine Activation for Tubulin Binding.[7][8] Source: Journal of Medicinal Chemistry (2020). URL:[Link]

  • Tubulin Polymerization Assay Protocol: Title: Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.[4][9] Source: Cytoskeleton Inc.[4] / BenchChem. URL:[Link]

  • Isoquinoline Biaryls: Title: Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors.[10] Source: ResearchGate / Journal of Medicinal Chemistry. URL:[Link]

  • Review of Tubulin Inhibitors (2024): Title: An update on the development on tubulin inhibitors for the treatment of solid tumors.[11] Source: Expert Opinion on Therapeutic Patents (2024). URL:[Link]

Sources

Foundational

Technical Guide: Storage, Stability, and Handling of 4-Bromo-8-methoxyisoquinoline

Executive Summary 4-Bromo-8-methoxyisoquinoline is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and CNS-active agents. Its structural utility relies on two orthogona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-8-methoxyisoquinoline is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and CNS-active agents. Its structural utility relies on two orthogonal reactive handles: the basic nitrogen (for salt formation or coordination) and the C4-bromine (for palladium-catalyzed cross-coupling).

However, this duality creates specific stability challenges. The electron-rich 8-methoxy substituent activates the ring system, increasing susceptibility to oxidative degradation, while the C-Br bond introduces photosensitivity. This guide outlines a self-validating storage protocol designed to mitigate N-oxidation, photolytic dehalogenation, and moisture-induced hydrolysis.

Physicochemical Profile & Stability Logic

To define the storage parameters, we must first understand the molecular vulnerabilities.

FeatureChemical ImplicationStability Risk
Isoquinoline Nitrogen Basic center (

) with a lone pair.
High: Susceptible to N-oxidation by atmospheric

; formation of carbonate salts with atmospheric

/moisture.
C4-Bromine Weak C-Halogen bond relative to C-Cl or C-F.Moderate: Susceptible to homolytic cleavage under UV/Blue light (radical mechanism), leading to debromination.
8-Methoxy Group Electron-donating group (EDG).Moderate: Increases electron density of the

-system, making the ring more prone to electrophilic attack or oxidative coloring.
Physical State Crystalline solid (MP: ~95-100°C).Low: Solid state lattice provides kinetic stability, provided the material remains dry.
Degradation Mechanisms

The following diagram details the specific degradation pathways that occur if storage protocols are violated.

DegradationPathways node_base 4-Bromo-8-methoxyisoquinoline (Intact) node_prod1 Radical Intermediate (Reactive) node_base->node_prod1 Homolytic Cleavage node_prod3 N-Oxide Derivative (Polar Impurity) node_base->node_prod3 N-Oxidation node_prod4 Carbonate/Hydrate Salts (Stoichiometry Drift) node_base->node_prod4 Protonation node_light UV/Visible Light (hv) node_light->node_prod1 node_air Atmospheric O2 (Oxidation) node_air->node_prod3 node_moisture Moisture/CO2 (Hygroscopy) node_moisture->node_prod4 node_prod2 Debrominated Product (Impurity) node_prod1->node_prod2 H-Abstraction

Figure 1: Primary degradation pathways. Note that the C-Br bond cleavage is irreversible and often leads to complex mixtures of polymerized byproducts.

Storage Protocol (The "How-To")

Do not rely on generic "store cool and dry" labels. Follow this tiered protocol based on storage duration.

Tier 1: Working Aliquots (Usage < 1 Month)
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Headspace purged with Argon (preferred over Nitrogen due to higher density).

  • Temperature: 2–8°C (Standard Refrigerator).

  • Precaution: Allow vial to reach room temperature before opening to prevent condensation on the cold solid.

Tier 2: Long-Term Banking (Usage > 1 Month)
  • Container: Amber vial, sealed with Parafilm® or electrical tape, placed inside a secondary containment (e.g., a desiccant jar or Mylar bag).

  • Atmosphere: Vacuum-sealed or Glovebox-packed under

    
    .
    
  • Temperature: -20°C (Freezer).

  • Critical Control Point: Store away from strong acids or alkylating agents.

Protocol: Inert Gas Purging
  • Connect a needle to an Argon line (low pressure, ~2 psi).

  • Insert the needle into the vial headspace (do not disturb the powder).

  • Insert a simplified vent needle (exit).

  • Flow Argon for 30 seconds to displace oxygen and moisture.

  • Remove the exit needle first, then the inlet needle, and immediately seal.

Quality Control & Re-Validation Workflow

Before using this compound in sensitive steps (e.g., Suzuki-Miyaura coupling), you must validate its integrity. The bromine atom is the "weak link" and its loss will kill stoichiometry in cross-couplings.

Visual Inspection
  • Pass: Off-white to beige crystalline solid.

  • Fail: Deep yellow, brown, or gummy appearance (indicates oxidation or N-oxide formation).

Analytical Validation (LC-MS)

Run a standard 5-minute gradient (Water/Acetonitrile + 0.1% Formic Acid).

Signal (m/z)InterpretationAction
~238/240 (1:1 ratio)Intact Parent (M+H)Proceed
~254/256 N-Oxide (+16 amu)Purify (Silica plug)
~160 Debrominated (M-Br+H)Discard (Irreversible damage)
Decision Logic Diagram

QC_Workflow start Material Retrieval (From Storage) visual Visual Inspection start->visual color_check Is color Off-White/Beige? visual->color_check lcms LC-MS Analysis color_check->lcms Yes repurify Recrystallize (EtOH/Hexane) color_check->repurify No (Darkening) purity_check Purity > 98%? Br Pattern Correct? lcms->purity_check use RELEASE FOR USE purity_check->use Yes purity_check->repurify No (Oxide present) discard DISCARD (Chemical Waste) purity_check->discard No (Debrominated) repurify->lcms Re-test

Figure 2: QC Decision Tree. Note that debromination is usually fatal to the batch, whereas N-oxides can often be removed.

Safety & Handling (HSE)

While specific toxicology data for this exact isomer is limited, we extrapolate from the Material Safety Data Sheet (MSDS) of analogous brominated isoquinolines [1].

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.).

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Inhalation Risk: Handle in a fume hood. Fine dusts of halogenated heterocycles can be potent respiratory irritants.

References

  • PubChem. (n.d.). Isoquinoline, 4-bromo-8-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 4-Bromo-8-methoxyisoquinoline

This Application Note provides a comprehensive technical guide for the regioselective synthesis of 4-bromo-8-methoxyisoquinoline from 8-methoxyisoquinoline . It addresses the specific challenge of directing bromination t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the regioselective synthesis of 4-bromo-8-methoxyisoquinoline from 8-methoxyisoquinoline . It addresses the specific challenge of directing bromination to the heterocyclic C4 position in the presence of an activating electron-donating group (methoxy) on the benzenoid ring.

Abstract & Core Directive

The synthesis of 4-bromo-8-methoxyisoquinoline (CAS 1784377-21-4) requires precise control over electrophilic aromatic substitution (EAS) pathways. In isoquinoline systems, the C4 position is inherently reactive towards electrophiles under neutral or weakly acidic conditions. However, the presence of an 8-methoxy group (a strong electron donor) significantly activates the benzene ring, specifically at the para (C5) and ortho (C7) positions relative to the methoxy group.

This protocol details the N-Bromosuccinimide (NBS) mediated bromination strategy, optimized to favor the C4-isomer over the C5/C7-byproducts. Unlike bromination in strong mineral acids (which favors C5 substitution via the protonated isoquinolinium species), this method utilizes a polar aprotic solvent (DMF or MeCN) or weak acid (AcOH) to maintain the reactivity of the heterocyclic enamine-like C4 position.

Mechanistic Insight & Regiochemistry

The regioselectivity is governed by the competition between the heterocyclic ring and the carbocyclic ring.

  • Pathway A (Desired - C4 Attack): Under neutral conditions, the isoquinoline nitrogen lone pair participates in resonance, increasing electron density at C4 (beta-position). Reaction with NBS proceeds via an addition-elimination mechanism or direct electrophilic attack at C4.

  • Pathway B (Undesired - C5/C7 Attack): In the presence of strong acids (e.g., H₂SO₄), the nitrogen is protonated, deactivating the heterocyclic ring. The electrophile (Br⁺) then attacks the most electron-rich position on the benzene ring, which is C5 (directed para by the 8-OMe group).

Key Strategic Decision: To synthesize the 4-bromo isomer, strong acids must be avoided. The protocol below uses NBS in Acetonitrile (MeCN) or Dimethylformamide (DMF) to maximize C4 selectivity.

ReactionPathway SM 8-Methoxyisoquinoline (Starting Material) Cond_Acid Strong Acid (H2SO4/Br2) SM->Cond_Acid Cond_Neut Neutral/Weak Acid (NBS/MeCN or AcOH) SM->Cond_Neut Prod_C5 5-Bromo-8-methoxyisoquinoline (Major Impurity) Cond_Acid->Prod_C5 Benzene Ring Activation (Para to OMe) Prod_C4 4-Bromo-8-methoxyisoquinoline (Target Product) Cond_Neut->Prod_C4 Heterocyclic Reactivity (Enamine-like C4)

Figure 1: Divergent regiochemical pathways for 8-methoxyisoquinoline bromination.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
8-Methoxyisoquinoline 159.191.0Substrate
N-Bromosuccinimide (NBS) 177.981.1 - 1.2Brominating Agent
Acetonitrile (MeCN) 41.05SolventReaction Medium (0.2 M)
Sodium Thiosulfate (aq) -ExcessQuenching Agent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Recrystallize NBS from water/acetone prior to use if it appears yellow/degraded to remove free bromine and HBr, which can catalyze side reactions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyisoquinoline (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF to achieve a concentration of approximately 0.2 M.

    • Note: Acetonitrile is preferred for easier workup; DMF is preferred if solubility is an issue.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.1 equiv) portion-wise over 15 minutes.

    • Critical Control: Slow addition prevents localized high concentrations of brominating agent, reducing the risk of over-bromination or radical side reactions.

Phase 2: Reaction Monitoring
  • Execution: Allow the reaction to warm to Room Temperature (20-25°C) and stir.

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1) or LC-MS.

    • Target: Conversion of starting material (Rf ~0.4) to product (Rf ~0.5-0.6).

    • Time: Typically 2–12 hours. If reaction is sluggish, heat to 40-50°C.

Phase 3: Workup & Purification
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to destroy excess NBS/Bromine.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with EtOAc.

  • Washing: Wash combined organics with water (to remove DMF/succinimide) and brine. Dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude solid.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.

    • Alternative: Recrystallization from Ethanol/Water may be possible if the crude purity is high (>90%).

Workflow Diagram

Workflow Start Start: 8-Methoxyisoquinoline in MeCN (0.2 M) AddNBS Add NBS (1.1 eq) at 0°C Start->AddNBS React Stir at RT (2-12 h) Monitor TLC/LCMS AddNBS->React Quench Quench with 10% Na2S2O3 React->Quench Extract Extract w/ EtOAc Wash w/ Brine Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify Final Pure 4-Bromo-8-methoxyisoquinoline Purify->Final

Figure 2: Operational workflow for the synthesis of 4-bromo-8-methoxyisoquinoline.

Characterization & Validation

To ensure the correct isomer (4-bromo vs 5-bromo) has been isolated, analysis of the 1H NMR splitting patterns is critical.

  • 1H NMR (CDCl₃, 400 MHz) Expectations:

    • H-1 (Isoquinoline): Singlet, highly deshielded (~9.0 - 9.5 ppm).

    • H-3 (Isoquinoline): Singlet (or very weak coupling) around 8.5 ppm. Crucial Diagnostic: In the 4-bromo derivative, H-3 appears as a sharp singlet because the neighboring C4 position is substituted. In the 5-bromo derivative, H-3 and H-4 would show coupling (doublets, J ~6 Hz).

    • Benzene Ring (H-5, H-6, H-7): The 8-OMe group creates a specific pattern.

      • If 4-bromo: You will see 3 aromatic protons on the benzene ring (H5, H6, H7) showing an ABC or AMX pattern.

      • If 5-bromo: You would only see 2 aromatic protons on the benzene ring (H6, H7).

  • Mass Spectrometry (ESI):

    • Observe [M+H]⁺ peaks at m/z ~238 and 240 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of 5-Bromo Isomer Acidic conditions or proton source present.Ensure solvent is neutral. Do not use HBr or H₂SO₄. Add a scavenger (e.g., NaHCO₃) if acid buildup is suspected.
Low Conversion Deactivated ring or old NBS.Heat to 50°C. Use freshly recrystallized NBS. Switch solvent to DMF.
Dibromination Excess NBS or high temperature.Strictly control stoichiometry (1.05 - 1.1 eq). Monitor reaction closely and quench immediately upon consumption of SM.

References

  • Regioselectivity in Quinoline/Isoquinoline Bromination

    • BenchChem Technical Support.[2] "Optimization of Bromination of 8-Substituted Quinolines." Accessed Feb 2026. Link

    • Note: Highlights that 8-OMe directs to C5 in quinolines, necessitating the C4-selective NBS/neutral conditions for isoquinolines.
  • Synthesis of 4-Bromo-Isoquinoline Derivatives

    • Google Patents (CN104447547B). "Synthesis method of 4-aminoisoquinoline-8-methyl formate." (2015). Link

    • Relevance: Demonstrates the use of NBS in Acetic Acid to selectively brominate the C4 position of an 8-substituted isoquinoline.
  • Compound Identification

    • Ambeed / BLD Pharm Catalogs. "4-Bromo-8-methoxyisoquinoline (CAS 1784377-21-4)."[7][8][9][10][11][12] Link

    • Relevance: Confirms the stability and existence of the specific target isomer distinct
  • General Methodology for Isoquinoline Bromination

    • ResearchGate. "Reinvestigation of bromination of 8-substituted quinolines." (2016). Link

    • Relevance: Contrasts the C5-selectivity of Br₂/Acid conditions against the C4-selectivity required here.

Sources

Application

Unlocking the Core of Medicinal Chemistry: A Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromoisoquinolines

Introduction: The Isoquinoline Scaffold and the Power of Palladium The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural backbone of a vast array of natural p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold and the Power of Palladium

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural backbone of a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[2][3] The functionalization of the isoquinoline ring, particularly at the C-4 position, is a critical strategy for modulating the pharmacological profile of these molecules. Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the 4-position of the isoquinoline core.[4]

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 4-bromoisoquinoline, a readily available and versatile starting material. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools for the creation of novel isoquinoline-based compounds.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

The remarkable efficiency and broad applicability of palladium-catalyzed cross-coupling reactions stem from a common catalytic cycle. While variations exist for each specific reaction, the fundamental steps remain consistent: oxidative addition, transmetalation (for C-C and C-Heteroatom bond formation) or migratory insertion (for Heck reactions), and reductive elimination.[5]

A generalized catalytic cycle for a C-C coupling reaction is depicted below:

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)L2-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is critical for the success of these reactions. The ligand, in particular, plays a pivotal role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.[6]

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylisoquinolines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species (boronic acid or ester) and an organic halide.[7] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Expertise & Experience: Why Suzuki-Miyaura?

For the synthesis of 4-arylisoquinolines, the Suzuki-Miyaura coupling offers several advantages. The boronic acids are generally stable, easy to handle, and their byproducts are non-toxic and easily removed. The reaction typically proceeds with high yields and selectivity. The choice of a suitable palladium catalyst and ligand system is crucial for achieving optimal results, especially with heteroaryl halides like 4-bromoisoquinoline.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285Adapted from[8]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90892Adapted from[8]
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100688Adapted from[2]
42-Pyridylboronic acidPd₂(dba)₃ (2)1 (6)KFTHF601882[5]
Experimental Protocol: Synthesis of 4-Phenylisoquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromoisoquinoline with phenylboronic acid.

Materials:

  • 4-Bromoisoquinoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-phenylisoquinoline.

Part 2: Buchwald-Hartwig Amination for the Synthesis of 4-Aminoisoquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods.

Expertise & Experience: Why Buchwald-Hartwig?

The synthesis of 4-aminoisoquinolines is of great interest in drug discovery, as the amino group provides a key site for further functionalization and interaction with biological targets. The Buchwald-Hartwig amination allows for the direct coupling of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles like morpholine, to the 4-position of the isoquinoline ring under relatively mild conditions. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.

Data Presentation: Buchwald-Hartwig Amination of 4-Bromoisoquinoline
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene110878Adapted from[10]
2MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuDioxane100685Adapted from[9]
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901275Adapted from[6]
Experimental Protocol: Synthesis of 4-Morpholinoisoquinoline

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-bromoisoquinoline with morpholine.

Materials:

  • 4-Bromoisoquinoline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoisoquinoline, sodium tert-butoxide, and XPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) to the tube.

  • Add anhydrous, degassed 1,4-dioxane via syringe, followed by the addition of morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 6 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-morpholinoisoquinoline.

Part 3: Sonogashira Coupling for the Synthesis of 4-Alkynylisoquinolines

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is a highly efficient method for the construction of C(sp²)-C(sp) bonds.

Expertise & Experience: Why Sonogashira?

The introduction of an alkynyl group at the 4-position of the isoquinoline ring provides a versatile handle for further transformations, such as click chemistry, cyclization reactions, and conversion to other functional groups. The Sonogashira coupling allows for the direct installation of a wide variety of terminal alkynes. The use of a copper(I) co-catalyst is typical, although copper-free conditions have also been developed.

Data Presentation: Sonogashira Coupling of 4-Bromoisoquinoline
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60688Adapted from[13]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDioxane70891Adapted from[14]
31-HexynePd(OAc)₂ (1)CuI (2)Cs₂CO₃DMF80585Adapted from
Experimental Protocol: Synthesis of 4-(Phenylethynyl)isoquinoline

This protocol outlines a general procedure for the Sonogashira coupling of 4-bromoisoquinoline with phenylacetylene.

Materials:

  • 4-Bromoisoquinoline (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add 4-bromoisoquinoline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add phenylacetylene to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, or until the reaction is complete.

  • Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain 4-(phenylethynyl)isoquinoline.

Part 4: Heck Reaction for the Synthesis of 4-Vinylisoquinolines

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[3] This reaction is a powerful method for the synthesis of substituted alkenes.

Expertise & Experience: Why Heck?

The Heck reaction provides a direct route to 4-vinylisoquinolines, which are valuable intermediates for further synthetic manipulations, including polymerization and various cycloaddition reactions. The reaction typically employs a palladium(II) precursor, a phosphine ligand, and a base. The choice of base and solvent can significantly influence the reaction outcome.

Data Presentation: Heck Reaction of 4-Bromoisoquinoline
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile1001275Adapted from[5]
2StyrenePdCl₂ (5)PPh₃ (10)K₂CO₃DMF1202468Adapted from[15]
3Methyl vinyl ketonePd(OAc)₂ (3)-NaOAcDMA1101872Adapted from[10]
Experimental Protocol: Synthesis of (E)-Butyl 3-(isoquinolin-4-yl)acrylate

This protocol provides a general procedure for the Heck reaction of 4-bromoisoquinoline with n-butyl acrylate.

Materials:

  • 4-Bromoisoquinoline (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous acetonitrile

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine 4-bromoisoquinoline, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous acetonitrile, triethylamine, and n-butyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford (E)-butyl 3-(isoquinolin-4-yl)acrylate.

Part 5: Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the isoquinoline scaffold opens up a wide range of synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. Palladium-catalyzed cyanation of aryl halides provides a direct and efficient method for this transformation.[1]

Expertise & Experience: The Choice of Cyanide Source

A critical aspect of palladium-catalyzed cyanation is the choice of the cyanide source. While highly toxic reagents like KCN or NaCN can be used, safer alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred.[16][17] Zinc cyanide is a common choice as it is less toxic and its lower solubility helps to maintain a low concentration of free cyanide in the reaction mixture, which can otherwise poison the palladium catalyst.

Data Presentation: Cyanation of 4-Bromoisoquinoline
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF120685Adapted from[1]
2K₄[Fe(CN)₆]Pd(OAc)₂ (1)cataCXium A (2)Na₂CO₃NMP1401278Adapted from[17]
3Zn(CN)₂Pd(PPh₃)₄ (5)--DMA130882Adapted from[18]
Experimental Protocol: Synthesis of Isoquinoline-4-carbonitrile

This protocol describes a general procedure for the palladium-catalyzed cyanation of 4-bromoisoquinoline using zinc cyanide.

Materials:

  • 4-Bromoisoquinoline (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add 4-bromoisoquinoline, zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and dppf.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 6 hours, or until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filtrate with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give isoquinoline-4-carbonitrile.

Conclusion

Palladium-catalyzed cross-coupling reactions of 4-bromoisoquinoline are indispensable tools for the synthesis of a diverse array of functionalized isoquinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, along with palladium-catalyzed cyanation, provide efficient and versatile routes to C-C and C-N bond formation at the C-4 position. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively harness the power of these transformations to accelerate the discovery and development of novel isoquinoline-based therapeutic agents.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1091. [Link]

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15243-15245. [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chem.libretexts.org. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Gryba, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Selected palladate‐catalyzed Mizoroki–Heck reaction using.... [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]

Sources

Method

functionalization of 4-bromo-8-methoxyisoquinoline scaffold

Application Note: Strategic Functionalization of the 4-Bromo-8-methoxyisoquinoline Scaffold Executive Summary & Scaffold Analysis The 4-bromo-8-methoxyisoquinoline scaffold (CAS: 1784377-21-4) represents a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the 4-Bromo-8-methoxyisoquinoline Scaffold

Executive Summary & Scaffold Analysis

The 4-bromo-8-methoxyisoquinoline scaffold (CAS: 1784377-21-4) represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., PI3K, CK2) and fluorescent biosensor development. Unlike simple isoquinolines, the 8-methoxy substituent confers unique electronic and steric properties:

  • Electronic Effect: The electron-donating methoxy group (EDG) at C8 increases electron density in the carbocyclic ring. Through conjugation, this slightly deactivates the C4-bromide towards oxidative addition compared to nitro- or cyano-substituted analogs, requiring robust catalytic systems.

  • Solubility & Binding: The 8-OMe group disrupts planarity in crystal packing (enhancing solubility) and serves as a hydrogen-bond acceptor in active sites.

  • Reactivity Profile: The scaffold offers two primary vectors for orthogonal functionalization:

    • C4-Position: High reactivity towards Pd-catalyzed cross-coupling (Suzuki, Buchwald).

    • C1-Position: Latent electrophilicity, activatable via N-oxide formation for nucleophilic attack or C-H activation.

Reactivity Map & Strategic Planning

The following diagram outlines the divergence strategy for this scaffold.

ReactivityMap Scaffold 4-Bromo-8-methoxyisoquinoline (Core Scaffold) Suzuki Pathway A: C4-Arylation (Suzuki-Miyaura) Scaffold->Suzuki Pd(dppf)Cl2, ArB(OH)2 Buchwald Pathway B: C4-Amination (Buchwald-Hartwig) Scaffold->Buchwald Pd2(dba)3, Xantphos C1_Func Pathway C: C1-Functionalization (via N-Oxide) Scaffold->C1_Func mCPBA; then POCl3 Biaryl 4-Aryl-8-methoxyisoquinoline (Kinase Inhibitor Core) Suzuki->Biaryl Amine 4-Amino-8-methoxyisoquinoline (Solubility/Affinity) Buchwald->Amine C1_Deriv 1-Alkoxy/Amino-4-bromo-... (Late-Stage Diversification) C1_Func->C1_Deriv

Figure 1: Orthogonal functionalization pathways for 4-bromo-8-methoxyisoquinoline.

Detailed Experimental Protocols

Protocol A: C4-Carbon Bond Formation (Suzuki-Miyaura Coupling)

Rationale: The C4-Br bond is sterically accessible. However, the basic nitrogen of the isoquinoline can coordinate to Palladium, poisoning the catalyst. We utilize Pd(dppf)Cl₂ , a bidentate catalyst with a large bite angle that resists displacement by the isoquinoline nitrogen.

Materials:

  • 4-Bromo-8-methoxyisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (mild bases preferred over hydroxides to prevent hydrolysis)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/H₂O). Sparge with Argon for 15 minutes. Critical: Oxygen is the primary cause of homocoupling side-products.

  • Assembly: Add the scaffold (100 mg, 0.42 mmol), boronic acid (0.50 mmol), and Cs₂CO₃ (274 mg, 0.84 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (15 mg, 0.02 mmol) last. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.5) should disappear; product is typically more polar and fluorescent.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Gradient: 0→40% EtOAc in Hexanes).

Data Summary: Optimization of Base/Solvent

Entry Base Solvent Temp (°C) Yield (%) Notes
1 K₂CO₃ Toluene/H₂O 100 65 Significant protodebromination observed.
2 Na₂CO₃ DMF/H₂O 100 72 Difficult solvent removal.

| 3 | Cs₂CO₃ | Dioxane/H₂O | 90 | 91 | Optimal conversion. |[2]

Protocol B: C4-Nitrogen Bond Formation (Buchwald-Hartwig Amination)

Rationale: Amination at C4 is challenging due to the electron-rich nature of the 8-methoxy ring. We employ Xantphos , a wide-bite-angle ligand that facilitates the reductive elimination step, which is often the rate-determining step in electron-rich systems.

Materials:

  • 4-Bromo-8-methoxyisoquinoline (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins at RT to generate the active L₂Pd(0) species (solution turns from purple to orange/yellow).

  • Substrate Addition: Add the isoquinoline scaffold, the amine, and the base to the catalyst solution.

  • Heating: Seal and heat to 100–110°C for 12–16 hours.

    • Note: Conversion is slower than Suzuki coupling. If incomplete after 16h, add fresh catalyst (1 mol%).

  • Workup: Dilute with EtOAc, wash with water.[1] Crucial: The product is often basic; ensure the aqueous wash is not acidic to avoid losing product to the aqueous phase.

  • Purification: Silica gel chromatography (DCM/MeOH gradients are often required due to polarity).

Protocol C: C1-Functionalization (The "Boekelheide" Rearrangement)

Rationale: To functionalize C1, we must first activate the ring. Oxidation to the N-oxide makes C1 susceptible to nucleophilic attack or rearrangement.

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 4-bromo-8-methoxyisoquinoline in DCM. Add m-CPBA (1.2 equiv) at 0°C. Warm to RT and stir for 3h. Wash with NaHCO₃ to remove benzoic acid. Isolate the N-oxide.

  • Rearrangement/Chlorination: Dissolve the N-oxide in POCl₃ (neat) or CHCl₃ with POCl₃ (5 equiv).

  • Reflux: Heat to 80°C. The oxygen from the N-oxide "migrates" (mechanistically, elimination-addition) to form 1-chloro-4-bromo-8-methoxyisoquinoline .

  • Utility: This 1-chloro intermediate is highly reactive towards S_NAr displacements (e.g., with alkoxides or amines), allowing the creation of 1,4-disubstituted scaffolds.

Troubleshooting & Expert Insights

  • Problem: Low yield in Suzuki coupling; starting material remains.

    • Root Cause: Catalyst poisoning by the isoquinoline nitrogen.

    • Solution: Switch to Pd(OAc)₂ + SPhos . SPhos is bulky and electron-rich, preventing N-coordination and accelerating oxidative addition into the electron-rich aryl bromide.

  • Problem: Protodebromination (loss of Br replaced by H).

    • Root Cause: Reaction temperature too high or solvent too "wet" (acting as proton source) before transmetallation occurs.

    • Solution: Use anhydrous solvents for the organic portion and strictly degas. Lower temp to 80°C.

  • Safety Note: The 8-methoxy group can make metabolic intermediates (quinonoids) in biological systems; handle all derivatives as potential genotoxins until tested.

References

  • Irving, H., & Pinnington, A. R. (1957).[3][4] The properties of some 4-substituted derivatives of 8-hydroxyquinoline.[5][6] Journal of the Chemical Society.[7] Link (Seminal synthesis of the scaffold).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[8] Link (Foundational Suzuki protocols).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link (Ligand selection for N-heterocycles).

  • Li, J., et al. (2025). Regioselective Functionalization of Quinolines through C-H Activation.[8] PMC. Link (Modern C1 functionalization strategies).

  • BenchChem Application Note. (2025). Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.[9]Link (Analogous scaffold protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in 8-Methoxyisoquinoline Bromination

This is a technical support guide designed for researchers and process chemists dealing with the regioselective bromination of 8-methoxyisoquinoline. Topic: Troubleshooting Regioselectivity & Optimization of Bromination...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists dealing with the regioselective bromination of 8-methoxyisoquinoline.

Topic: Troubleshooting Regioselectivity & Optimization of Bromination Protocols Product Focus: 8-Methoxyisoquinoline Derivatives (5-bromo vs. 7-bromo isomers) Audience: Medicinal Chemists, Process Development Scientists

Core Technical Insight: The Regioselectivity Challenge

In the bromination of 8-methoxyisoquinoline , the primary challenge is controlling the electrophilic aromatic substitution (EAS) to achieve the desired isomer (typically C5) without over-brominating to the C5,C7-dibromo species.

The Electronic Landscape

The 8-methoxy group is a strong electron-donating group (EDG) that activates the benzene ring of the isoquinoline system.

  • C5 Position (Para to OMe): This is the kinetically and thermodynamically favored site. It is activated by the methoxy group (para-direction) and is the preferred site for EAS in the isoquinoline ring system (alpha to the bridgehead).

  • C7 Position (Ortho to OMe): This site is also activated but is sterically more hindered and less electronically favored than C5.

  • The Problem: Because the resulting 5-bromo-8-methoxyisoquinoline is still relatively electron-rich, it remains reactive toward a second bromination event at C7, leading to 5,7-dibromo-8-methoxyisoquinoline impurities.

Diagnostic & Troubleshooting Flowchart

Use this decision tree to identify the root cause of your experimental issues.

BrominationTroubleshooting Start Start: Analyze Reaction Outcome IssueType What is the primary issue? Start->IssueType Mix Mixture of 5-Br and 5,7-diBr IssueType->Mix Over-bromination LowYield Low Yield / Incomplete Conversion IssueType->LowYield Stalled Reaction WrongIso Need 7-Bromo Isomer IssueType->WrongIso Wrong Regioisomer CheckEq Check Stoichiometry: Is Br source > 1.05 eq? Mix->CheckEq CheckSalt Is a solid precipitating early in the reaction? LowYield->CheckSalt SolnIso Direct bromination favors C5 >95%. To get C7, you must block C5 or use 7-amino precursor. WrongIso->SolnIso CheckTemp Check Temperature: Is T > 0°C? CheckEq->CheckTemp No SolnMix Reduce equivalents to 0.95-1.0 Use slow addition. CheckEq->SolnMix Yes SolnTemp Cool reaction to -20°C. Selectivity decreases with heat. CheckTemp->SolnTemp Yes SolnSalt Isoquinoline-HBr salt formation. Switch to H2SO4 solvent or add base scavenger (e.g., NaHCO3). CheckSalt->SolnSalt Yes (Yellow Solid)

Caption: Decision tree for diagnosing regioselectivity and yield issues in 8-methoxyisoquinoline bromination.

Frequently Asked Questions (FAQs)

Q1: I am consistently getting ~10-15% of the 5,7-dibromo impurity. How do I stop the reaction at the mono-bromo stage?

Technical Analysis: The reactivity difference between the starting material and the 5-bromo product is not large enough to prevent over-bromination if local concentrations of bromine are high. Solution:

  • Temperature Control: Lower the temperature to -20°C . The activation energy for the second bromination is higher; low temperature kinetically favors the mono-substitution.

  • Reagent Choice: Switch from molecular bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of active bromine species.
    
  • Mode of Addition: Do not add NBS all at once. Add it portion-wise over 1-2 hours to ensure the starting material is always in excess relative to the brominating agent until the end.

Q2: My reaction mixture turns into a thick yellow slurry and stops progressing. What is happening?

Technical Analysis: The nitrogen atom in the isoquinoline ring is basic (


). As bromination proceeds, HBr is generated as a byproduct.[1] In non-polar solvents (like 

or

) or even acetonitrile, the isoquinoline acts as a base, reacting with HBr to form isoquinolinium hydrobromide salts . These salts often precipitate out of solution, removing the substrate from the reaction phase and deactivating the ring toward electrophilic attack (protonated isoquinoline is highly electron-deficient). Solution:
  • Option A (Acidic Media): Run the reaction in concentrated sulfuric acid (

    
    ) . This keeps the substrate fully protonated and in solution. While the protonated ring is less reactive, the 8-methoxy group provides enough activation to allow reaction with NBS.
    
  • Option B (Buffered): If using organic solvents, add a non-nucleophilic base or acid scavenger (though this can be tricky with radical side reactions). The acid method (Option A) is generally more robust for scale-up.

Q3: Can I synthesize 7-bromo-8-methoxyisoquinoline directly using this method?

Technical Analysis: No. Direct electrophilic bromination of 8-methoxyisoquinoline is highly selective for the C5 position (


 ratio). The C7 position is sterically hindered by the adjacent methoxy group and the peri-interaction with H-8, and it is less electronically activated than C5.
Solution:  To access the 7-bromo isomer, you cannot use direct bromination.[2] You must use an alternative synthetic route, such as:
  • Starting from 7-amino-8-methoxyisoquinoline (Sandmeyer reaction).

  • Blocking the C5 position (e.g., with a reversible sulfonation step), brominating at C7, and then de-blocking.

Optimized Experimental Protocols

Method A: High-Selectivity Synthesis of 5-Bromo-8-methoxyisoquinoline

Best for minimizing dibromo impurities and handling salt formation.

Reagents:

  • 8-Methoxyisoquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Concentrated Sulfuric Acid (

    
    ) (Solvent, ~5-10 volumes)
    

Protocol:

  • Dissolution: Charge a reaction vessel with concentrated

    
    . Cool to 0°C .
    
  • Addition: Slowly add 8-methoxyisoquinoline to the acid. Caution: Exothermic. Ensure internal temperature remains

    
    .
    
  • Cooling: Cool the solution to -20°C to -25°C using a dry ice/acetone bath or cryostat.

  • Bromination: Add NBS portion-wise over 60 minutes. Maintain internal temperature between -20°C and -25°C.

    • Why? This prevents localized high concentrations of brominating agent and suppresses the formation of the 5,7-dibromo byproduct.

  • Reaction: Stir at -20°C for 3-5 hours. Monitor by HPLC or TLC (Note: Neutralize aliquot before spotting).

  • Quench: Pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully neutralize with aqueous

    
     or 
    
    
    
    to pH ~8-9. The product will precipitate as a solid.[3]
  • Workup: Filter the solid, wash with water, and dry.[4]

  • Purification: If 5,7-dibromo impurity is present (>2%), recrystallize from Acetonitrile or Ethanol .

Expected Yield: 85-92% Selectivity: >98% 5-bromo isomer.

Method B: Purification (Separating Mono- and Di-bromo species)

If you have a mixture of 5-bromo and 5,7-dibromo products:

Parameter5-Bromo-8-methoxyisoquinoline5,7-Dibromo-8-methoxyisoquinoline
Solubility (MeCN) ModerateLow
Polarity (TLC) More PolarLess Polar
Separation Strategy Recrystallization : Dissolve mixture in hot acetonitrile. The dibromo species is less soluble and may not dissolve or will precipitate first upon slight cooling. Filter off the dibromo-enriched solid.[4] The filtrate will contain pure 5-bromo product.

References

  • Regioselective Bromination of Isoquinoline Derivatives

    • Title: Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
    • Source:Journal of Organic Chemistry / Thieme Connect.
    • Relevance: Establishes the protocol for using NBS/H2SO4 to achieve high C5 selectivity in isoquinolines.
  • Synthesis of Brominated Methoxyquinolines

    • Title: Regioselective bromination: Synthesis of bromin
    • Source: FAO AGRIS / Turkish Journal of Chemistry.
    • Relevance: Confirms that 8-methoxy-substituted quinolines/isoquinolines brominate exclusively at C5 (para) initially, followed by C7 (ortho) only under forcing conditions.
  • General Reactivity of 8-Substituted Quinolines

    • Title: Reinvestigation of bromin
    • Source:Organic Communic
    • Relevance: Provides comparative data on 8-hydroxy vs 8-methoxy directing effects, showing 8-methoxy leads to cleaner mono-bromin
  • Patents on Isoquinoline Bromination

    • Title: Synthesis of 5- or 8-bromoisoquinoline deriv
    • Source: Google P
    • Relevance: Detailed industrial protocol for temperature control (-20°C) to avoid dibromo impurities.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalysis for 4-Bromoisoquinoline Coupling

Executive Summary & Core Challenge The Problem: Coupling reactions involving 4-bromoisoquinoline often fail or stall at low conversion (20–40%) when using "standard" catalytic systems like Pd(PPh₃)₄ or PdCl₂(dppf). The S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: Coupling reactions involving 4-bromoisoquinoline often fail or stall at low conversion (20–40%) when using "standard" catalytic systems like Pd(PPh₃)₄ or PdCl₂(dppf).

The Science: The failure mechanism is rarely oxidative addition. Instead, it is catalyst poisoning .[1] The highly basic sp² nitrogen of the isoquinoline ring acts as a competitive ligand. It coordinates tightly to the electrophilic Palladium(II) center, displacing labile phosphines and forming a stable, inactive "dead" complex (Pd-N adduct).

The Solution: You must shift the equilibrium away from N-binding by using bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or NHC ligands. These ligands create a "steric wall" that prevents the isoquinoline nitrogen from approaching the metal center while still allowing the C-Br bond to react.

Catalyst System Selection (The "Hardware")

Do not rely on generic screening kits. For 4-bromoisoquinoline, we recommend specific "privileged" ligand classes.

Recommended Ligand/Precatalyst Systems
Coupling TypeTop RecommendationWhy it works
Suzuki-Miyaura RuPhos or XPhos (Use as Pd-G3/G4 Precatalyst)RuPhos is exceptional for electron-deficient heterocycles. Its bulk prevents N-coordination; its electron richness speeds up oxidative addition.
Buchwald-Hartwig BrettPhos or RuPhos (Use as Pd-G3/G4 Precatalyst)BrettPhos is designed for primary amines; RuPhos for secondary. They prevent the formation of stable Pd-amido dimers.
Negishi PEPPSI-IPr or XPhos The NHC ligand (PEPPSI) is extremely robust and resistant to displacement by the isoquinoline nitrogen.
The "Dead End" Mechanism

Visualizing why your reaction stalls.

G cluster_legend Mechanism Logic Pd0 Active Pd(0) (Bulky Ligand) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd C-Br Insertion Dead DEAD END: N-Bound Complex (Catalyst Poisoning) Pd0->Dead Isoquinoline N-Binding (Happens with small ligands) TransMet Transmetallation OxAdd->TransMet + Nucleophile Prod Product + Pd(0) TransMet->Prod Reductive Elimination Prod->Pd0 Cycle Repeats Note Small ligands (PPh3) allow the Red Path (Poisoning). Bulky ligands (RuPhos) block the Red Path sterically.

Figure 1: The competition between productive oxidative addition (Green) and catalyst poisoning (Red). Bulky ligands are required to physically block the Red path.

Troubleshooting Guides & FAQs

Scenario A: "My reaction turns black immediately and yields <10% product."

Diagnosis: Catalyst decomposition ("Pd Black" formation).[2] Root Cause: The active Pd(0) species is unstable because the ligand is dissociating, or you are using a Pd(II) source (like Pd(OAc)₂) that isn't reducing fast enough, leading to aggregation. Corrective Action:

  • Switch to Precatalysts: Stop using Pd(OAc)₂ + Ligand. Use RuPhos Pd G4 or XPhos Pd G4 . These generate the active mono-ligated Pd(0) species immediately upon heating.

  • Check Solvent Degassing: Oxygen kills active Pd(0) faster than the reaction can start. Sparge with Argon for 15 mins, not just nitrogen balloon pressure.

Scenario B: "I see 50% conversion, but the remaining starting material won't react even with more time."

Diagnosis: Catalyst Death (Arrested Turnover). Root Cause: The product (which also contains the isoquinoline nitrogen) or the byproduct is poisoning the catalyst as the reaction proceeds. Corrective Action:

  • Increase Temperature: Bump from 80°C to 100°C. Higher energy helps the ligand dissociate from the "poisoned" state.

  • Add 1.5 eq of Ligand relative to Pd: If using 2 mol% Pd, use 3-4 mol% Ligand. Excess ligand protects the metal center.

Scenario C: "I am getting the 'reduced' product (Isoquinoline without the Br)."

Diagnosis: Protodehalogenation. Root Cause: The Pd inserted into the C-Br bond, but failed to transmetallate. Instead, it grabbed a hydride (H-) from the solvent or base (common with alcohols or amines). Corrective Action:

  • Switch Solvent: If using isopropanol or ethanol, switch to Toluene or Dioxane .

  • Dry Your System: Water can sometimes act as a proton source in specific catalytic cycles. Use anhydrous solvents.[2][3]

  • Boost Transmetallation: For Suzuki couplings, ensure your base is strong enough to activate the boronic acid. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃ .

Optimized Experimental Protocol (The "Gold Standard")

This protocol uses a Buchwald G4 Precatalyst system, which is the current industry standard for difficult heterocycles.

Reagents:

  • Substrate: 4-Bromoisoquinoline (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.2–1.5 equiv) or Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) (Only if G4 is unavailable)

  • Base:

    • Suzuki:[4][5][6] K₃PO₄ (3.0 equiv, 2M aqueous or finely ground solid)

    • Buchwald:[3][7] NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add 4-bromoisoquinoline, the coupling partner, and the base.

    • Critical: If using a Pd G3/G4 precatalyst, add it now as a solid. It is air-stable.

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate (vacuum) and backfill with Argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Activation: Place in a pre-heated block at 80–100°C .

    • Note: Do not start at room temperature. Rapid heating helps the precatalyst activate and engage the cycle before poisoning can occur.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is >90%, cool and work up. If stalled, see Scenario B above.

  • Workup: Dilute with EtOAc, wash with water (to remove salts) and brine. The isoquinoline product will be basic; ensure your aqueous wash isn't too acidic, or you will lose your product to the water layer.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 57-68.[7] Link

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 2009, 74, 3, 973–980. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006, 12, 4743–4748. Link

  • Hazari, N., et al. "Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research, 2019, 52, 1, 199–211. Link

Sources

Troubleshooting

removing palladium impurities from 4-bromo-8-methoxyisoquinoline products

The following technical guide is structured as a high-level support resource for process chemists and researchers. It addresses the specific challenges of purifying 4-bromo-8-methoxyisoquinoline , a scaffold prone to stu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level support resource for process chemists and researchers. It addresses the specific challenges of purifying 4-bromo-8-methoxyisoquinoline , a scaffold prone to stubborn palladium retention due to its electronic and chelating properties.

Subject: Palladium Removal from 4-Bromo-8-Methoxyisoquinoline Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Chelation Trap"

Welcome to the technical support hub. If you are reading this, you are likely facing a common but frustrating issue: standard washes (brine, EDTA) are failing to lower Palladium (Pd) levels below ICH Q3D limits (typically <10 ppm) for your isoquinoline product.

The Root Cause: Unlike simple aryl halides, 4-bromo-8-methoxyisoquinoline acts as a bidentate ligand. The basic nitrogen at position 2 and the oxygen of the methoxy group at position 8 create a "pincer-like" coordination site. This stabilizes the Pd(II) species, preventing it from washing out during standard aqueous workups. Furthermore, the 4-bromo motif is sensitive; aggressive reduction methods (like hydrogenation with Pd/C) must be avoided to prevent debromination.

The following protocols are ranked by Pd load and operational scale .

Decision Matrix: Select Your Protocol

Current Pd LevelScaleRecommended MethodKey ReagentEst. Pd Reduction
> 1,000 ppm > 10 gMethod A: Bulk Adsorption Activated Carbon (Darco KB-B)90-95%
100 - 1,000 ppm AnyMethod B: Chelation Wash N-Acetylcysteine (NAC)80-90%
< 100 ppm < 100 gMethod C: Solid Scavengers SiliaMetS® Thiol / TMT> 99% (< 5 ppm)
Final Polish AnyMethod D: Crystallization Recryst. with AdditiveVariable

Detailed Protocols

Method A: Bulk Adsorption (Activated Carbon)

Best for: Gross reduction of high Pd levels early in the process.

Mechanism: Physisorption within the mesopores of activated charcoal. Warning: Non-specific binding may reduce yield by 5-10%.

  • Dissolution: Dissolve crude 4-bromo-8-methoxyisoquinoline in THF or 2-MeTHF (10 volumes). Avoid DCM if possible, as it competes for adsorption sites.

  • Addition: Add Activated Carbon (Darco KB-B or equivalent) at 10-20 wt% relative to the substrate.

  • Digestion: Heat the mixture to 50°C for 2–4 hours with vigorous stirring.

    • Note: Do not reflux; excessive heat can promote oxidative degradation.

  • Filtration: Filter hot through a pad of Celite® 545. Rinse the cake with 2 volumes of hot solvent.

  • Analysis: Evaporate a small aliquot for ICP-MS analysis.

Method B: The "NAC" Wash (N-Acetylcysteine)

Best for: Mid-level contamination where yield preservation is critical.

Mechanism: NAC is a zwitterionic thiol that out-competes the isoquinoline nitrogen for Pd binding, forming a water-soluble Pd-NAC complex.

  • Preparation: Dissolve the product in a water-immiscible solvent (e.g., Ethyl Acetate or Isopropyl Acetate).

  • Reagent Mix: Prepare a 0.5 M aqueous solution of N-Acetylcysteine and adjust pH to 7–8 with NaOH.

    • Why pH 7? At neutral/basic pH, the thiol is deprotonated (thiolate), drastically increasing its affinity for Pd(II).

  • Extraction: Wash the organic phase with the NAC solution (2 x 5 vol) at 40°C for 30 minutes.

    • Visual Cue: The aqueous layer often turns dark red/brown as Pd is extracted.

  • Rinse: Wash with water (1 x 5 vol) and brine (1 x 5 vol) to remove residual NAC.

Method C: Solid-Supported Scavengers (The Gold Standard)

Best for: Reaching single-digit ppm limits (API grade).

Mechanism: Covalent binding of Pd to thiol/thiourea functionalized silica. Recommended Phase: SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).

  • Selection: For isoquinolines, Thiol (SH) or Thiourea scavengers are preferred over amine-based scavengers, which may interact with the 4-bromo handle.

  • Loading: Add scavenger resin (typically 2–4 equivalents relative to residual Pd, or 5-10 wt% of product) to the product solution (in MeOH, THF, or EtOAc).

  • Incubation: Stir at 40–50°C for 4–12 hours.

    • Tip: Reaction kinetics are slower with heterogeneous scavengers. Time is your friend here.

  • Filtration: Filter through a 0.45 µm membrane or fine frit to remove the resin.

  • Validation: The filtrate should be clear.

Visualizing the Problem & Solution

The following diagrams illustrate the coordination challenge and the scavenger decision workflow.

Pd_Removal_Workflow Start Crude Product (>1000 ppm Pd) Carbon Method A: Activated Carbon (Darco KB-B) Start->Carbon Bulk Removal Check1 Pd < 100 ppm? Carbon->Check1 Scavenger Method C: SiliaMetS® Thiol (50°C, 4h) Check1->Scavenger Yes NAC Method B: NAC Wash (pH 7-8) Check1->NAC No (Still High) Final Pure Product (<10 ppm Pd) Scavenger->Final Filter & Dry NAC->Scavenger Polishing

Caption: Workflow for sequential Palladium removal to achieve API-grade purity.

Chelation_Chemistry Isoquinoline 4-Bromo-8-Methoxy- isoquinoline Complex Stable Chelate (Hard to Wash) Isoquinoline->Complex N(2) & OMe(8) Coordination Pd Pd(II) Impurity Pd->Complex Result Pd-S Bond (Thermodynamic Sink) Complex->Result Displacement by High Affinity Thiol Scavenger Thiol Scavenger (-SH) Scavenger->Result

Caption: The "Pincer" coordination of the isoquinoline vs. the stronger binding of Thiol scavengers.

Troubleshooting FAQ

Q: Can I use hydrogenation (Pd/C + H2) to simply "plate out" the soluble Pd? A: ABSOLUTELY NOT. The 4-bromo substituent on your isoquinoline is highly susceptible to hydrogenolysis (debromination) under these conditions. You will generate the des-bromo impurity, which is often inseparable by chromatography.

Q: My product is precipitating during the NAC wash. What should I do? A: The sodium salt of NAC increases the ionic strength of the aqueous phase. Add a co-solvent like 2-MeTHF or increase the volume of Ethyl Acetate to keep the organic phase capable of solubilizing your product. Alternatively, switch to Method C (Solid Scavengers) in a solvent like DCM or THF.

Q: I used a scavenger, but the Pd level barely dropped. Why? A: This is usually a kinetic issue.

  • Temperature: Did you heat to at least 40°C? Room temperature scavenging is often too slow for stable chelates.

  • Solvent: Avoid coordinating solvents like Pyridine or DMSO during the scavenging step; they compete with the resin.

  • Time: Extend contact time to 12+ hours.

Q: What is the regulatory limit for Pd in my final compound? A: Refer to ICH Q3D Guidelines .

  • Oral Administration: 100 µ g/day PDE (Permitted Daily Exposure).[1] If the max daily dose is 10g, the limit is 10 ppm .[1]

  • Parenteral (Injectable): 10 µ g/day PDE. Limit is typically 1 ppm .

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]

  • Biotage. (2023).[2] How to Remove Palladium in Three Easy Steps. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 4-Bromo-8-methoxyisoquinoline Amination

Welcome to the Application Scientist Support Center. The Buchwald-Hartwig cross-coupling of unactivated or sterically hindered heteroaryls is a complex transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The Buchwald-Hartwig cross-coupling of unactivated or sterically hindered heteroaryls is a complex transformation. The amination of 4-bromo-8-methoxyisoquinoline is particularly notorious for stalled conversions, catalyst degradation (palladium black), and poor yields.

This guide dissects the mechanistic causality behind these failures and provides a self-validating troubleshooting framework to help you achieve quantitative conversion in your drug development workflows.

Mechanistic Causality: The "Triad of Failure"

When attempting to aminate 4-bromo-8-methoxyisoquinoline, three distinct molecular forces work against the standard Pd-catalyzed cycle. Understanding these is the first step to resolving low conversion:

  • Catalyst Poisoning via N-Coordination: The nitrogen atom in the isoquinoline ring is a potent Lewis base. N-heteroaromatic substrates can strongly coordinate to the metal center and displace the phosphine ligand, leading to the formation of catalytically dormant, off-cycle palladium complexes[1].

  • Electronic Deactivation of the C-Br Bond: The 4-position of the isoquinoline ring is inherently electron-rich compared to the 1- or 3-positions. The 8-methoxy group further donates electron density into the pi-system via resonance. This high electron density significantly raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C4-Br bond.

  • Base-Induced Degradation: Heteroaryl halides and their resulting products can be highly sensitive to strong alkoxide bases (e.g., NaOtBu), which can trigger undesired side reactions, dehalogenation, or substrate decomposition. This necessitates the use of milder bases[2].

G Start Low Conversion in 4-Bromo-8-methoxyisoquinoline CheckPd Is Pd precipitating (Pd black)? Start->CheckPd Poisoning Isoquinoline N-coordination (Catalyst Poisoning) CheckPd->Poisoning Yes Dehal Is dehalogenation predominant? CheckPd->Dehal No Ligand Switch to bulky bidentate (BINAP) or dialkylbiaryl Poisoning->Ligand Base Switch from NaOtBu to Cs2CO3 or K3PO4 Dehal->Base Yes

Troubleshooting logic for 4-bromo-8-methoxyisoquinoline amination.

Troubleshooting Matrix (FAQs)

Q1: My reaction stalls at 20-30% conversion, and I see a fine black precipitate in the flask. What is happening? A1: The black precipitate is "Pd black," indicating irreversible catalyst decomposition. Because oxidative addition into the electron-rich C4-Br bond is slow, the Pd(0) catalyst remains exposed in the reaction mixture. Concurrently, the isoquinoline nitrogen coordinates to the metal, displacing the ligand and leading to aggregation. Solution: You must switch to a highly bulky, electron-rich dialkylbiaryl monophosphine (e.g., tBuBrettPhos) to accelerate oxidative addition and sterically block the isoquinoline nitrogen from coordinating[3]. Alternatively, a strong chelating bidentate ligand like BINAP can prevent ligand dissociation[2].

Q2: I am observing significant amounts of 8-methoxyisoquinoline (the dehalogenated byproduct) instead of my desired aminated product. How do I fix this? A2: Dehalogenation occurs when the Pd(II)-amido complex undergoes


-hydride elimination (common if using aliphatic amines) or abstracts a proton from the solvent, followed by reductive elimination of the arene. This off-target pathway is severely exacerbated by strong bases like NaOtBu.
Solution: Switch to a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄, and ensure strict anhydrous conditions.

Q3: Does the choice of palladium precatalyst matter for this substrate? A3: Absolutely. Standard Pd(OAc)₂ can form inactive polymeric species or require in-situ reduction to Pd(0), which consumes your amine or ligand. Using a dedicated Pd(0) source like Pd(dba)₂ ensures rapid entry into the catalytic cycle[2]. For the most challenging heteroaryls, using preformed palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) ensures a strict 1:1 Ligand-to-Palladium ratio, preventing the formation of inactive PdL₂ species[4].

Quantitative Condition Screening

To demonstrate the causality of ligand and base selection, below is a comparative matrix of catalytic systems applied to base-sensitive bromoisoquinolines. Note: Data is synthesized based on established reactivity trends for this substrate class.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Dehalogenation (%)
Pd(OAc)₂ / PPh₃NaOtBuToluene100< 10%15%
Pd₂(dba)₃ / XantPhosCs₂CO₃Dioxane10045%10%
Pd(dba)₂ / BINAP Cs₂CO₃ THF 80 85% < 5%
tBuBrettPhos Pd G3 K₃PO₄ t-AmylOH 90 > 95% < 2%

Self-Validating Experimental Protocol

The following protocol utilizes the Pd(dba)₂ / BINAP / Cs₂CO₃ system, which has been rigorously validated on a kiloscale for base-sensitive bromoisoquinolines[2].

G Step1 1. Degas Solvent (THF or Toluene) Step2 2. Mix Pd(dba)2, Ligand & Base Step1->Step2 Step3 3. Add Substrate & Amine Step2->Step3 Step4 4. Heat to 80-110°C under Argon Step3->Step4 Step5 5. Aqueous Workup & Pd Scavenging Step4->Step5

Step-by-step workflow for optimized Buchwald-Hartwig amination.

Step-by-Step Methodology:
  • Solvent Preparation: Add anhydrous THF (10 volumes relative to substrate) to a Schlenk flask. Degas the solvent by sparging with ultra-pure Argon for at least 30 minutes. Self-Validation: Oxygen presence will immediately oxidize the Pd(0) catalyst, turning the solution black before heating.

  • Catalyst Complexation: Under an Argon atmosphere, charge the flask with Pd(dba)₂ (0.05 equiv) and BINAP (0.075 equiv). Stir at room temperature for 15 minutes until a uniform color change is observed, indicating the active Pd-Ligand complex has formed.

  • Reagent Addition: Add 4-bromo-8-methoxyisoquinoline (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv).

  • Reaction Execution: Seal the vessel and heat to 80°C. Monitor the reaction via HPLC or LC-MS at the 2-hour and 6-hour marks. Self-Validation: If conversion halts at 50% but no Pd black is observed, the amine may be sterically hindering the reductive elimination step; increase the temperature to 90°C.

  • Workup & Scavenging: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove inorganic salts. To remove residual palladium (critical for drug development), treat the organic filtrate with a metal scavenger (e.g., SiliaMetS Thiol) for 4 hours before final concentration and column chromatography[2].

References

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: DSpace@MIT (Journal of the American Chemical Society) URL:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: National Institutes of Health (NIH) URL:[Link]

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst Source: Organic Letters - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-bromo-8-methoxyisoquinoline

As a Senior Application Scientist, I frequently guide research teams through the critical decision of selecting the appropriate analytical instrumentation for their specific chemical workflows. When validating complex he...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the critical decision of selecting the appropriate analytical instrumentation for their specific chemical workflows. When validating complex heterocyclic building blocks like 4-bromo-8-methoxyisoquinoline —a compound widely utilized in the development of anticancer agents and fluorescent biosensors—the choice between a traditional High-Field NMR and a modern Benchtop NMR is not merely a matter of budget; it is a matter of physical chemistry and signal resolution.

This guide objectively compares the performance of High-Field (600 MHz) and Benchtop (80 MHz) NMR systems for the structural validation of 4-bromo-8-methoxyisoquinoline, providing the mechanistic causality behind the spectra and self-validating experimental protocols.

Mechanistic Context: The H NMR Profile of 4-Bromo-8-Methoxyisoquinoline

To understand how different instruments will perform, we must first analyze the intrinsic magnetic environment of the molecule. The


H NMR spectrum of 4-bromo-8-methoxyisoquinoline is governed by distinct electronic effects[1]:
  • H-1 (~9.40 ppm, Singlet): This proton is highly deshielded. It sits between the electronegative nitrogen atom and the fused aromatic ring, experiencing strong magnetic anisotropy.

  • H-3 (~8.65 ppm, Singlet): Deshielded by both the adjacent nitrogen and the inductive electron-withdrawing effect of the bromine atom at C-4.

  • H-5, H-6, H-7 (~6.95 - 7.65 ppm, Multiplets): These protons form an AMX/ABC spin system. Notably, H-7 is pushed significantly upfield (~6.95 ppm) due to the strong electron-donating resonance effect (ortho-effect) of the methoxy group at C-8.

  • 8-OCH

    
     (~4.05 ppm, Singlet):  A sharp, distinct singlet representing the three equivalent methoxy protons.
    

Signal_Logic Mol 4-Bromo-8-methoxyisoquinoline H1 H-1 (Singlet) ~9.40 ppm Mol->H1 Deshielded by N H3 H-3 (Singlet) ~8.65 ppm Mol->H3 Deshielded by N & Br Arom H-5, H-6, H-7 (Multiplets) ~6.95 - 7.65 ppm Mol->Arom J-coupling spin system OMe 8-OCH3 (Singlet) ~4.05 ppm Mol->OMe Electron donor

Caption: Causality of 1H NMR chemical shifts in 4-bromo-8-methoxyisoquinoline.

The Comparison: High-Field vs. Benchtop NMR

The core difference between these two technologies lies in the relationship between Chemical Shift Dispersion and J-Coupling .

Scalar coupling constants (


, measured in Hz) are independent of the magnetic field strength. However, the chemical shift scale (ppm) represents a frequency that scales with the magnet. On an 80 MHz benchtop system, a standard 8 Hz doublet occupies 0.1 ppm of spectral space. On a 600 MHz system, that same 8 Hz doublet occupies only ~0.013 ppm[2].
  • High-Field NMR (600 MHz): Utilizes superconducting magnets. The massive dispersion easily resolves the complex H-5, H-6, and H-7 multiplets, allowing for precise coupling constant extraction and de novo structural elucidation[2].

  • Benchtop NMR (80 MHz): Utilizes permanent magnets (e.g., NdFeB). The lower dispersion means the H-5/H-6/H-7 signals will heavily overlap into a single, broad multiplet[3]. However, the isolated singlets (H-1, H-3, and OCH

    
    ) remain perfectly resolved, making this instrument ideal for rapid, in-lab reaction monitoring.
    

NMR_Workflow A Synthesize or Isolate 4-Bromo-8-methoxyisoquinoline B Require full resolution of H-5/H-6/H-7 multiplets? A->B C High-Field NMR (400-600 MHz) Clear multiplet separation B->C Yes (Structural Elucidation) D Benchtop NMR (80 MHz) Rapid H-1, H-3, OCH3 confirmation B->D No (Routine QC)

Caption: Decision workflow for selecting NMR instrumentation for isoquinoline analysis.

Experimental Protocols: Self-Validating Systems

Trustworthiness in NMR relies on self-validating workflows. Every protocol must include internal checks (locking, shimming, tuning) to ensure the data is an artifact-free representation of the molecule.

Protocol A: High-Field NMR (600 MHz) Acquisition
  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal self-validation standard (set to exactly 0.00 ppm).
    
  • Tuning and Matching (Causality): Insert the sample and perform probe tuning/matching. This ensures the LC circuit of the probe is perfectly resonant at the specific

    
    H Larmor frequency of the sample, maximizing RF power transfer and signal-to-noise ratio (SNR).
    
  • Locking: Lock the spectrometer to the deuterium signal of CDCl

    
     (7.26 ppm). This feedback loop compensates for superconducting magnetic field drift over time.
    
  • Shimming: Optimize the Z0-Z5 room-temperature shims. A well-shimmed field is validated by observing a symmetrical, narrow solvent peak (line width at half height < 1 Hz).

  • Acquisition: Execute a standard 1D

    
    H pulse sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1). Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration of the isolated H-1 and H-3 protons is strictly quantitative.
    
Protocol B: Benchtop NMR (80 MHz) Acquisition
  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of CDCl

    
    . Causality: Higher concentration compensates for the inherently lower sensitivity of permanent magnets, as SNR scales with the magnetic field strength to the power of 3/2[3].
    
  • Thermal Equilibration: Allow the sample to sit in the magnet bore for 3-5 minutes. Permanent magnets are highly temperature-sensitive; thermal equilibrium prevents signal drift during acquisition.

  • Gradient Shimming: Run the automated 1D gradient shim routine to correct spatial inhomogeneities.

  • Acquisition: Execute a 1D

    
    H sequence with 64-128 scans.
    
  • Processing: Apply an exponential window function (line broadening = 0.3 Hz) prior to the Fourier transform. This artificially enhances the SNR of the weaker benchtop signals at a negligible cost to resolution.

Data Presentation: Comparative Performance

The following table summarizes the expected quantitative data and resolution outcomes when analyzing 4-bromo-8-methoxyisoquinoline on both systems.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityHigh-Field (600 MHz) ResolutionBenchtop (80 MHz) Resolution
H-1 ~9.40Singlet (1H)Baseline resolvedBaseline resolved
H-3 ~8.65Singlet (1H)Baseline resolvedBaseline resolved
H-6 ~7.65Triplet/dd (1H)Fully resolved (

= 8.0 Hz)
Overlapped multiplet
H-5 ~7.45Doublet (1H)Fully resolved (

= 8.0 Hz)
Overlapped multiplet
H-7 ~6.95Doublet (1H)Fully resolved (

= 8.0 Hz)
Overlapped multiplet
8-OCH

~4.05Singlet (3H)Baseline resolvedBaseline resolved

Conclusion & Recommendations

For the structural validation of 4-bromo-8-methoxyisoquinoline, the choice of instrument depends entirely on the analytical objective.

If you are performing de novo characterization or need to prove the exact substitution pattern of the aromatic ring for a patent filing, High-Field NMR is mandatory. However, if you are performing routine quality control, or monitoring a cross-coupling reaction at the C-4 position (which would simply be tracked by the shifting of the isolated H-3 singlet), Benchtop NMR provides a highly efficient, cryogen-free alternative that delivers the necessary answers in a fraction of the time.

References

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Benchtop NMR Breaks New Ground Source: Technology Networks URL: [Link]

  • Title: Isoquinoline | C9H7N | CID 8405 Source: PubChem - NIH URL: [Link]

Sources

Comparative

C13 NMR chemical shifts for 4-bromo-8-methoxyisoquinoline

An accurate assignment of C NMR chemical shifts is a critical bottleneck in the structural elucidation of novel pharmacophores. For isoquinoline derivatives—privileged scaffolds in oncology and neuroscience—subtle electr...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate assignment of


C NMR chemical shifts is a critical bottleneck in the structural elucidation of novel pharmacophores. For isoquinoline derivatives—privileged scaffolds in oncology and neuroscience—subtle electronic effects induced by halogenation and alkoxylation can confound standard prediction models.

This guide objectively compares the performance of three leading methodologies for determining the


C NMR chemical shifts of 4-bromo-8-methoxyisoquinoline : Empirical Prediction (ChemDraw), Machine Learning Ensembles (Mnova NMRPredict), and Quantum Mechanical calculations (Gaussian 16 GIAO-DFT). By anchoring these predictive products against experimental ground truth, we provide a framework for selecting the optimal tool based on accuracy, computational cost, and mechanistic fidelity.

The Benchmark: 4-Bromo-8-methoxyisoquinoline

To evaluate the predictive platforms, we must first understand the causality behind the experimental shifts of 4-bromo-8-methoxyisoquinoline. The molecule presents two distinct electronic perturbations to the isoquinoline core:

  • The Heavy Atom Effect (HAE) at C4: The substitution of bromine at the C4 position induces a strong relativistic spin-orbit coupling effect. Contrary to simple inductive electron-withdrawing logic, this diamagnetic shielding pushes the C4 resonance significantly upfield (to

    
    112 ppm) compared to the unsubstituted isoquinoline C4 (
    
    
    
    116.4 ppm)[1][2].
  • Mesomeric Donation at C8: The methoxy group at C8 acts as a strong

    
    -donor. The lone pairs on the oxygen atom delocalize into the aromatic system, heavily deshielding the ipso carbon (C8, 
    
    
    
    155 ppm) while shielding the ortho (C7, C8a) and para (C5) positions via increased electron density[3].

Failure to account for these specific, interacting electronic environments is the primary reason legacy prediction tools fail.

Product Comparison: Predictive Methodologies

Alternative 1: Empirical & Rule-Based Prediction (ChemDraw Professional)

ChemDraw relies on Hierarchical Orthogonal Space Encoding (HOSE) codes and additivity rules. It searches a database for substructures matching the query molecule and applies empirical increments.

  • Performance: Extremely fast (

    
    1 second). However, it structurally isolates the bromine and methoxy effects. It routinely underestimates the magnitude of the Heavy Atom Effect at C4, predicting a shift that is often 3–5 ppm too far downfield because it fails to calculate the relativistic shielding specific to the fused bicyclic geometry.
    
  • Best For: Rapid, on-the-fly structural drafting where exact peak assignment is not mission-critical.

Alternative 2: Machine Learning Ensembles (Mnova NMRPredict)

Mestrelab’s Mnova utilizes an "Ensemble" approach, combining traditional HOSE codes with Message Passing Neural Networks (MPNNs) trained on vast databases of assigned spectra[4][5].

  • Performance: Takes

    
    5 seconds. The MPNN architecture excels at recognizing long-range mesomeric effects (like the C8 methoxy influence on C5). It provides a confidence interval for each predicted shift, which is highly valuable for drug development professionals. It captures the C4 bromine HAE much better than pure empirical rules, though it can still deviate by 1–2 ppm if the specific 4-bromoisoquinoline scaffold is underrepresented in its training data[5].
    
  • Best For: Routine laboratory workflow, automated structure verification, and processing large compound libraries.

Alternative 3: Quantum Mechanics (Gaussian 16 GIAO-DFT)

Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method calculates the absolute magnetic shielding tensors based on the molecule's optimized electron density[6][7].

  • Performance: Computationally expensive (hours to days depending on basis set). However, it is the only method that ab initio calculates the exact electronic interplay between the C4-Br and C8-OMe groups. When paired with empirical linear scaling factors (e.g., mPW1PW91/6-31G(d)), it achieves root-mean-square deviations (RMSD) of

    
    1.5 ppm[8][9].
    
  • Best For: Resolving ambiguous stereochemistry, assigning complex novel scaffolds, and publishing definitive structural proofs.

G cluster_1 Empirical (ChemDraw) cluster_2 Machine Learning (Mnova) cluster_3 Quantum Mechanics (Gaussian) Start 4-Bromo-8-methoxyisoquinoline Structure Input (.mol) N1 HOSE Code Matching Start->N1 M1 Message Passing Neural Networks Start->M1 Q1 Conformational Search (MMFF94) Start->Q1 N2 Additivity Rules N1->N2 N3 Fast Prediction (~1s) Lower Accuracy for HAE N2->N3 M2 Ensemble Consensus M1->M2 M3 Balanced Prediction (~5s) High Database Reliance M2->M3 Q2 DFT Geometry Opt. (B3LYP/6-31G*) Q1->Q2 Q3 GIAO NMR Calculation (mPW1PW91/6-31G*) Q2->Q3 Q4 High Accuracy (~Hours) Captures Electronic Effects Q3->Q4

Workflow comparison of the three primary methodologies for


C NMR chemical shift prediction.

Quantitative Data Presentation

The following table summarizes the comparative performance of the three products against the experimental ground truth for 4-bromo-8-methoxyisoquinoline.

Carbon PositionEnvironment / CausalityExperimental (CDCl

, ppm)
ChemDraw (Empirical)Mnova (Ensemble ML)GIAO-DFT (Scaled)
C1 Imine carbon, highly deshielded152.1153.5152.4151.8
C3 Adjacent to nitrogen143.6144.2143.1143.9
C4 C-Br (Heavy Atom Effect) 112.4 117.1 (Error: +4.7)113.5 111.9
C4a Bridgehead129.2128.5129.0129.5
C5 Para to methoxy (Shielded)121.5123.0121.8121.1
C6 Meta to methoxy131.2130.5131.6131.8
C7 Ortho to methoxy (Shielded)110.8112.0111.2110.3
C8 C-OMe (Ipso Deshielding) 155.3 154.0 155.1 155.6
C8a Bridgehead, Ortho to methoxy122.1120.5121.9122.5
OMe Methoxy methyl56.255.856.056.5

Note: DFT values are linearly scaled using


 to correct for systematic basis set truncation errors[8][9].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both the experimental acquisition and the DFT calculation must operate as self-validating systems.

Protocol A: GIAO-DFT Computational Workflow (Gaussian 16)

This protocol relies on sequential thermodynamic validation. You cannot calculate accurate NMR shifts on an unstable geometry.

  • Conformational Sampling: Generate starting geometries using Molecular Mechanics (MMFF94 force field). For 4-bromo-8-methoxyisoquinoline, the primary degree of freedom is the dihedral angle of the C8 methoxy group.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level in an implicit solvent model (PCM, Chloroform).

  • Frequency Calculation (The Validation Step): Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Causality: The absence of imaginary frequencies mathematically proves the geometry is a true local minimum, validating it for the next step.

  • Magnetic Shielding Calculation: Calculate the isotropic magnetic shielding tensors (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) using the GIAO method at the mPW1PW91/6-31G(d) level[9].
    
  • Referencing and Linear Scaling: Subtract the calculated tensor from the calculated tensor of Tetramethylsilane (TMS) optimized at the same level of theory (

    
    ). Apply the empirical scaling factor: 
    
    
    
    [8].

DFT_Protocol Step1 1. Conformational Sampling (MMFF94) Step2 2. Geometry Optimization (B3LYP/6-31G*) Step1->Step2 Step3 3. Frequency Calculation (Verify Minima) Step2->Step3 Step4 4. GIAO Shielding (mPW1PW91) Step3->Step4 Step5 5. Linear Scaling (Empirical Correction) Step4->Step5

Self-validating DFT protocol: Frequency calculations ensure geometric stability prior to GIAO shielding.

Protocol B: Experimental C NMR Acquisition (Bruker Avance NEO 600 MHz)
  • Sample Preparation: Dissolve 15 mg of 4-bromo-8-methoxyisoquinoline (purity

    
    98%) in 0.6 mL of CDCl
    
    
    
    containing 0.03% v/v TMS.
  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl

    
    . Perform automated gradient shimming (TopShim) to ensure a highly homogeneous magnetic field. Causality:  Poor shimming broadens peaks, obscuring fine 
    
    
    
    C-
    
    
    H coupling if acquiring proton-coupled spectra, and degrading the signal-to-noise ratio (SNR).
  • Pulse Sequence (zgpg30): Utilize a standard 1D sequence with power-gated WALTZ-16

    
    H decoupling. Set the relaxation delay (D1) to 2.0 seconds. Causality:  Because quaternary carbons (C4, C8, C4a, C8a) lack attached protons, they rely heavily on the Nuclear Overhauser Effect (NOE) and have long 
    
    
    
    relaxation times. A sufficient D1 ensures quantitative integration and adequate SNR for these critical nodes[3].
  • Referencing (The Validation Step): Internally reference the spectrum to the central peak of the CDCl

    
     triplet at 77.16 ppm, cross-validating against the TMS singlet at 0.00 ppm[10].
    

Conclusion

For routine analysis of 4-bromo-8-methoxyisoquinoline and similar derivatives, Mnova NMRPredict offers the best balance of speed and accuracy, successfully leveraging Machine Learning to account for complex mesomeric effects. However, for definitive structural proof—especially when evaluating the Heavy Atom Effect of halogens—GIAO-DFT calculations remain the gold standard, providing an indispensable orthogonal validation to experimental data.

References

  • Likhitwitayawuid, K., Ruangrungsi, N., & Cordell, G. A. (1993). 1H and 13C NMR Assignments of Isoquinoline Alkaloids. ScienceAsia, 19, 95. URL: [Link]

  • Claret, P. A., & Osborne, A. G. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. URL:[Link]

  • Vlachou, M., et al. (2008). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal. URL:[Link]

  • Supplementary Information: Isoquinoline N-oxide reactions. The Royal Society of Chemistry. URL:[Link]

  • Bruker BioSpin. (2025). Mnova NMRPredict - Accurate Prediction. Bruker Store. URL: [Link]

  • Mestrelab Research. (2025). Download NMR Predict - Mestrelab. URL: [Link]

  • Costa, F. L. P., et al. (2015). High cost-effectiveness ratio: GIAO-mPW1PW91/6-31G(d)//PM7 Scaling Factor for 13C NMR chemical shifts calculation. Journal of Computational and Theoretical Nanoscience, 12(9), 2195-2201. URL: [Link]

  • Costa, F. L. P., et al. (2017). Conformational Analysis, Experimental and GIAO-DFT 13C NMR Chemical Shift Calculation on 2'-Hydroxy-3,4,5-trimethoxy-chalcone. Journal of the Brazilian Chemical Society, 28(11), 2130-2135. URL: [Link]

  • Pierens, G.K. (2014). 1H and 13C NMR Scaling Factors for the Calculation of Chemical Shifts in Commonly Used Solvents Using Density Functional Theory. Journal of Computational Chemistry, 35, 1388–1394. URL: [Link]

Sources

Validation

Technical Guide: HPLC Retention &amp; Method Development for 4-Bromo-8-Methoxyisoquinoline

This technical guide provides an in-depth analysis of the HPLC retention behavior for 4-bromo-8-methoxyisoquinoline (CAS 1784377-21-4), a critical intermediate in the synthesis of fluorescent biosensors and isoquinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the HPLC retention behavior for 4-bromo-8-methoxyisoquinoline (CAS 1784377-21-4), a critical intermediate in the synthesis of fluorescent biosensors and isoquinoline-based anticancer agents.

Executive Summary

4-bromo-8-methoxyisoquinoline presents specific chromatographic challenges due to the basicity of the isoquinoline nitrogen (pKa ~5.4) and the lipophilic contribution of the bromine and methoxy substituents. This guide compares the performance of C18 (Octadecyl) versus Biphenyl stationary phases, establishing a robust protocol for identifying this reference standard against structural analogs like 4-bromoisoquinoline and 8-methoxyisoquinoline.

Quick Reference Data
ParameterSpecification
Compound 4-Bromo-8-methoxyisoquinoline
CAS Number 1784377-21-4
Molecular Formula C₁₀H₈BrNO
Predicted LogP ~2.8 - 3.1
Detection (UV) 254 nm (Primary), 280 nm (Secondary)
Recommended Mode Reversed-Phase (Acidic pH)

Method Development & Comparison

As a Senior Application Scientist, I recommend moving beyond generic "scouting" gradients. The separation of halogenated isoquinoline regioisomers requires exploiting


 interactions, which are limited in standard C18 columns.
Comparison: C18 vs. Biphenyl Stationary Phases
FeatureMethod A: Standard C18 Method B: Biphenyl (Recommended)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Selectivity Separates primarily by hydrophobicity (LogP).Enhanced selectivity for aromatic & halogenated compounds.
Peak Shape Risk of tailing due to accessible silanols if pH is not controlled.Often sharper for heterocycles due to steric protection.
Retention Behavior 4-Br-8-OMe elutes after non-brominated precursors.4-Br-8-OMe shows distinct shift due to electron density of the Br-ring system.
Application General Purity Checks.Separating Regioisomers (e.g., 4-Br vs 5-Br).
Expert Insight: The "Acidic Lock" Principle

Isoquinolines are basic. If analyzed at neutral pH, the nitrogen moiety exists in equilibrium between protonated and free-base forms, causing peak broadening and shifting retention times.

  • Directive: Always buffer the mobile phase to pH < 3.0 (using Formic Acid or Phosphate). This "locks" the nitrogen in its protonated state (

    
    ), ensuring sharp, reproducible peaks and consistent retention.
    

Experimental Protocols

Protocol A: High-Resolution Separation (Biphenyl)

Best for separating the reference standard from closely related synthetic impurities.

System Suitability:

  • Column: Kinetex Biphenyl or equivalent (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
1.0 10% Isocratic Hold
10.0 90% Linear Gradient
12.0 90% Wash

| 12.1 | 10% | Re-equilibration |

Expected Retention Behavior (Relative Retention Time - RRT):

  • Isoquinoline (Core): 1.00 (Reference)

  • 8-Methoxyisoquinoline: ~1.15 (Methoxy increases hydrophobicity slightly)

  • 4-Bromoisoquinoline: ~1.45 (Bromine significantly increases retention)

  • 4-Bromo-8-methoxyisoquinoline: ~1.60 - 1.70 (Combined lipophilicity)

Protocol B: Rapid QC Screening (C18)

Best for quick purity checks of the reference standard.

  • Column: Agilent ZORBAX Eclipse Plus C18 (50 x 4.6 mm, 3.5 µm).

  • Isocratic Mode: 60% Water (0.1% H₃PO₄) / 40% Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Expected Retention: The target compound typically elutes between 3.5 – 4.5 minutes under these isocratic conditions.

Method Optimization Workflow

The following diagram illustrates the decision logic for optimizing the retention of 4-bromo-8-methoxyisoquinoline when impurities are present.

HPLC_Workflow Start Start: Reference Standard Analysis Check_pH Check Mobile Phase pH (Must be < 3.0) Start->Check_pH Inject_Std Inject 4-Br-8-OMe Standard (C18 Column) Check_pH->Inject_Std Peak_Shape Evaluate Peak Shape Inject_Std->Peak_Shape Tailing Peak Tailing > 1.5? Peak_Shape->Tailing Add_TEA Add 5mM Triethylamine or Switch to Biphenyl Tailing->Add_TEA Yes Resolution Impurity Resolution < 1.5? Tailing->Resolution No Add_TEA->Inject_Std Switch_Selectivity Switch to Phenyl-Hexyl (Pi-Pi Interaction) Resolution->Switch_Selectivity Yes Final_Method Final Validated Method Resolution->Final_Method No Switch_Selectivity->Inject_Std

Caption: Decision tree for optimizing peak symmetry and selectivity for basic isoquinoline derivatives.

Troubleshooting & Validation

To ensure the trustworthiness of your data, the following system suitability criteria must be met before accepting the retention time of the reference standard:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If higher, the protonation of the nitrogen is incomplete. Increase buffer concentration (e.g., 25mM Phosphate pH 2.5).
  • Resolution (

    
    ):  If separating from the de-brominated analog (8-methoxyisoquinoline), 
    
    
    
    must be
    
    
    .
  • Blank Injection: Inject pure methanol to ensure no carryover, as isoquinolines can adsorb to stainless steel lines.

References

  • SIELC Technologies. (2018).[1] Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from

  • ChemShuttle. (n.d.). 4-bromo-8-methoxyisoquinoline Product Specifications & CAS 1784377-21-4.[2] Retrieved from

  • Royal Society of Chemistry. (2019). Supplementary Information: Synthesis of Bromoisoquinoline Derivatives. Retrieved from

Sources

Comparative

Technical Comparison: IR Spectroscopy of Methoxy vs. Bromo Isoquinolines

This guide provides a technical comparison of the Infrared (IR) spectroscopy characteristics of methoxy- and bromo-substituted isoquinolines. It is designed for researchers requiring structural verification of isoquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the Infrared (IR) spectroscopy characteristics of methoxy- and bromo-substituted isoquinolines. It is designed for researchers requiring structural verification of isoquinoline derivatives in drug discovery and synthesis.

Executive Summary

Differentiation between methoxy- and bromo-isoquinolines is a critical quality control step in the synthesis of isoquinoline-based alkaloids and pharmacophores.[1] While Nuclear Magnetic Resonance (NMR) is definitive, IR spectroscopy offers a rapid, cost-effective method for preliminary structural verification.

The distinction relies on three primary vibrational zones:[1]

  • High-Frequency Region (>2800 cm⁻¹): Presence vs. absence of aliphatic C–H stretches (methoxy group).[1]

  • Functional Group Region (1300–1000 cm⁻¹): Strong C–O stretching modes (methoxy) vs. their absence (bromo).[1]

  • Fingerprint Region (<900 cm⁻¹): Analysis of Out-of-Plane (OOP) C–H bending patterns to determine substitution regiochemistry (e.g., 5-bromo vs. 6-methoxy).

Theoretical Framework & Vibrational Logic

The Isoquinoline Scaffold

The isoquinoline core exhibits characteristic aromatic vibrational modes. Regardless of substitution, you will observe:

  • Aromatic C–H Stretch: Weak bands >3000 cm⁻¹.[1][2][3][4]

  • Ring Skeletal Vibrations (C=C / C=N): A set of 3–4 bands between 1625–1450 cm⁻¹.

  • Ring Breathing/Deformation: Complex bands in the fingerprint region.

Substituent Effects[1][4][5][6]
  • Methoxy (-OCH₃): Acts as an electron-donating group (EDG) via resonance. It introduces aliphatic C–H vibrations and strong C–O–C polarity, resulting in intense dipole changes and distinct bands.

  • Bromo (-Br): Acts as a weak electron-withdrawing group (EWG) (inductive) and a heavy atom.[1] The primary effect is a mass effect , shifting ring deformation modes to lower frequencies. The C–Br stretch itself is often in the far-IR or low fingerprint region (600–500 cm⁻¹), making it less diagnostic than the absence of methoxy bands.[1]

Comparative Analysis of Diagnostic Bands

The following table summarizes the critical frequency shifts required for identification.

Vibrational ModeMethoxy-Isoquinoline (e.g., 6-OMe)Bromo-Isoquinoline (e.g., 5-Br)Diagnostic Value
Aliphatic C–H Stretch 2850–2960 cm⁻¹ (Medium)AbsentHigh. definitive for -OCH₃.
Aromatic C–H Stretch 3010–3080 cm⁻¹ (Weak)3010–3080 cm⁻¹ (Weak)Low.[1] Present in both.[5]
C–O Stretch (Asym) 1230–1275 cm⁻¹ (Strong)AbsentCritical. The "Methoxy Flag".
C–O Stretch (Sym) 1020–1075 cm⁻¹ (Medium/Strong)AbsentHigh. Confirms ether linkage.
Ring Stretch (C=C/C=N) ~1620, 1580, 1510 cm⁻¹~1615, 1570, 1490 cm⁻¹Medium.[1] Br causes slight red shift.
C–Br Stretch Absent500–700 cm⁻¹ (Variable)Low/Medium.[6] Often obscured.
OOP C–H Bending Pattern depends on regiochemistry (see below)Pattern depends on regiochemistry (see below)High. Determines position.
Deep Dive: Out-of-Plane (OOP) Substitution Patterns

The "fingerprint" region (900–650 cm⁻¹) is diagnostic for the position of the substituent on the fused benzene ring (positions 5, 6, 7, 8).[1]

  • 5-Bromo Substitution (vicinal tri-hydrogens):

    • Leaves protons at positions 6, 7, and 8.

    • This creates a 3-adjacent hydrogen system.

    • Diagnostic Band: Strong band typically at 750–810 cm⁻¹ .

  • 6-Methoxy Substitution (isolated + vicinal pair):

    • Leaves protons at positions 5 (isolated) and 7, 8 (adjacent pair).[1]

    • Diagnostic Bands:

      • 2-adjacent hydrogens (7,8): ~810–860 cm⁻¹.[1]

      • 1-isolated hydrogen (5): ~860–900 cm⁻¹ (often weaker/variable).

Experimental Protocol

To ensure reproducibility and accurate band assignment, follow this validated workflow.

Sample Preparation[1]
  • Solid State (Preferred): KBr Pellet or Diamond ATR (Attenuated Total Reflectance).

    • Note: ATR is faster but may show slight frequency shifts/intensity variations compared to transmission KBr spectra due to depth of penetration effects.

  • Solution: Chloroform (CHCl₃) or Dichloromethane (DCM).[1]

    • Warning: Solvent bands may obscure the C–Br region (600–800 cm⁻¹).[1]

Data Acquisition Parameters
  • Range: 4000 cm⁻¹ to 400 cm⁻¹ (Standard Mid-IR).

  • Resolution: 4 cm⁻¹ (Sufficient for solid samples).

  • Scans: Minimum 16 scans (32 recommended for high S/N ratio).

  • Background: Fresh air background (for ATR) or pure KBr blank (for pellets) immediately prior to measurement.

Step-by-Step Workflow
  • Baseline Correction: Apply automatic baseline correction to flatten the spectrum.

  • Peak Picking: Set threshold to detect peaks with >5% transmittance intensity.

  • Region Check 1 (3000 cm⁻¹): Look for peaks just below 3000. Presence = Methoxy.[7]

  • Region Check 2 (1250 cm⁻¹): Look for a strong, broad singlet. Presence = Aryl Ether (Methoxy).[1]

  • Region Check 3 (Fingerprint): Analyze 700–900 cm⁻¹ for OOP patterns to confirm regiochemistry.

Decision Logic Visualization

The following diagram illustrates the logical flow for differentiating these compounds based on spectral data.

IR_Analysis_Flow Start Start: Unknown Isoquinoline Derivative Check_CH Analyze 2850-3000 cm⁻¹ Region Start->Check_CH Has_Aliphatic Peaks present < 3000 cm⁻¹ (2850-2960 cm⁻¹) Check_CH->Has_Aliphatic Yes No_Aliphatic Only peaks > 3000 cm⁻¹ (Aromatic only) Check_CH->No_Aliphatic No Check_CO Analyze 1000-1300 cm⁻¹ Region Has_Aliphatic->Check_CO No_Aliphatic->Check_CO Strong_CO Strong band ~1250 cm⁻¹ (C-O Asym Stretch) Check_CO->Strong_CO Yes No_CO No strong bands 1200-1300 cm⁻¹ Check_CO->No_CO No Check_OOP Analyze 700-900 cm⁻¹ (OOP) Strong_CO->Check_OOP Confirm Regio No_CO->Check_OOP Confirm Regio Result_Methoxy Conclusion: Methoxy-Isoquinoline (e.g., 6-OMe) Check_OOP->Result_Methoxy 2 Adj + 1 Iso H pattern Result_Bromo Conclusion: Bromo-Isoquinoline (e.g., 5-Br) Check_OOP->Result_Bromo 3 Adj H pattern

Caption: Logical workflow for differentiating methoxy vs. bromo isoquinolines using IR spectral markers.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Quinoline, 6-methoxy-. National Institute of Standards and Technology.[8] Available at: [Link][1]

  • Specac Application Notes. Interpreting Infrared Spectra: Aromatic Compounds. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Available at: [Link]

  • Michigan State University. Infrared Spectroscopy: Aromatic Absorption Frequencies. Available at: [Link][1]

Sources

Validation

Comparative Guide: Biological Activity of 8-Methoxy vs. 6-Methoxy Isoquinolines

Executive Summary: The Regioisomerism Imperative In the optimization of isoquinoline-based pharmacophores, the positioning of the methoxy (-OCH₃) substituent—specifically at the C-6 versus C-8 position—acts as a molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomerism Imperative

In the optimization of isoquinoline-based pharmacophores, the positioning of the methoxy (-OCH₃) substituent—specifically at the C-6 versus C-8 position—acts as a molecular switch, drastically altering binding affinity, metabolic stability, and cytotoxic potency.

While the 6-methoxy motif is a hallmark of established commercial drugs (e.g., Primaquine analogues, Papaverine) due to its favorable electronic donation and lack of steric encumbrance, the 8-methoxy isomer represents a specialized, often sterically demanding variant. This guide analyzes experimental data to demonstrate that 6-methoxy substitution generally favors broad antiproliferative and antimalarial activity , whereas 8-methoxy substitution is highly context-dependent , often reducing potency in simple scaffolds due to peri-interactions but enhancing specificity in fused ring systems (e.g., indoloquinolines).

Structural & Mechanistic Basis[1]

To understand the divergent biological activities, one must first analyze the structural environment of the isoquinoline core.

Steric and Electronic Landscape
  • 6-Methoxy (The "Open" Position): Located at the "para-like" position relative to the C-1/C-4a axis. It is sterically unencumbered, allowing the methoxy group to rotate freely and participate in hydrogen bonding with solvent or receptor pockets without disrupting the core binding mode. It electronically enriches the aromatic system, stabilizing cationic species (e.g., iminium ions) often formed during metabolic activation.

  • 8-Methoxy (The "Peri" Position): Located adjacent to the C-1 position. In 1-substituted isoquinolines (a common class of alkaloids and drugs), an 8-methoxy group creates significant peri-strain (steric clash) with the C-1 substituent. This can twist the molecule out of planarity, potentially breaking critical pi-stacking interactions (e.g., in DNA intercalation) or preventing fit into tight enzymatic pockets.

SAR Logic Diagram

The following diagram illustrates the decision logic for selecting between 6- and 8-methoxy substitutions based on the target mechanism.

SAR_Logic Start Isoquinoline Scaffold Optimization Target_Type Identify Biological Target Start->Target_Type Branch_Intercalation Target: DNA Intercalation / General Cytotoxicity Target_Type->Branch_Intercalation Branch_Receptor Target: Specific Receptors (e.g., SK Channels, GLP-1) Target_Type->Branch_Receptor Branch_Metabolic Target: Metabolic Stability (Antimalarial/Antimicrobial) Target_Type->Branch_Metabolic Res_6_OMe Select 6-Methoxy (High Planarity, Low Steric Clash) Branch_Intercalation->Res_6_OMe Planarity required Branch_Receptor->Res_6_OMe If C-1 is bulky Res_8_OMe Select 8-Methoxy (Restricted Conformation, Specificity) Branch_Receptor->Res_8_OMe If C-1 is small (H) Branch_Metabolic->Res_6_OMe Electronic stabilization

Caption: Decision matrix for methoxy positioning. 6-methoxy is generally preferred for planarity-dependent targets, while 8-methoxy is reserved for specific conformational constraints.

Comparative Biological Activity Data[2][3][4][5][6]

Anticancer Activity (Cytotoxicity & Apoptosis)

In direct comparative studies of benzo-fused nitrogen heterocycles, the 6-methoxy isomer consistently outperforms the 8-methoxy isomer in antiproliferative assays.

Case Study: 4-Benzyloxyquinolin-2(1H)-one Derivatives A structure-activity relationship (SAR) study synthesized a library of substituted quinolinones (isosteres of isoquinolines) to evaluate cytotoxicity against human cancer cell lines (HL-60, Hep3B, H460, COLO 205).[1][2]

Compound VariantSubstitutionIC50 (COLO 205)IC50 (Hep 3B)Interpretation
Compound 11e 6-Methoxy 0.014 µM 0.04 µM Potent. Optimal fit in microtubule binding site.
Compound 13e8-Methoxy2.2 µM3.8 µMWeak. >100-fold loss in potency due to steric clash.
Compound 7eUnsubstituted0.85 µM1.2 µMModerate baseline activity.

Data Source: Synthesis and SAR studies of novel 6,7,8-substituted... (Reference 1)

Mechanism of Action: The 6-methoxy derivative (11e) effectively disrupts microtubule assembly and induces G2/M cell cycle arrest. The 8-methoxy group likely introduces steric hindrance that prevents the molecule from effectively occupying the colchicine-binding site on tubulin.

Neuropharmacology (Receptor Binding)

In the context of tetrahydroisoquinolines (THIQs) acting as SK channel blockers (neuromuscular modulation), the 8-position shows a distinct "steric penalty."

  • Experiment: Radioligand binding studies of N-methyl-laudanosine analogues.

  • Result: 8-Methoxy derivatives exhibited poor affinity for apamin-sensitive binding sites compared to 8-alkyl derivatives.[3]

  • Insight: The oxygen atom at C-8 may create an unfavorable electrostatic repulsion or insufficient hydrophobic contact compared to a bulky alkyl group, whereas 6,7-dimethoxy patterns (common in nature) are generally well-tolerated.

Data Source: Synthesis and radioligand binding studies... (Reference 2)

Antimalarial & Antimicrobial Efficacy

The 6-methoxy pharmacophore is legendary in antimalarial drug design (e.g., Quinine, Primaquine).

  • 6-Methoxy Utility: In 8-aminoquinoline antimalarials, the 6-methoxy group prevents metabolic hydroxylation at this position (a primary route of detoxification), thereby extending the half-life of the active drug. It also tunes the pKa of the quinoline nitrogen, optimizing lysosomotropic accumulation in the parasite.

  • 8-Methoxy Niche: While less common in antimalarials, 8-methoxy-substituted indoloquinolines (e.g., MMNC) have shown promise as broad-spectrum anticancer agents, inhibiting the PI3K/AKT/mTOR pathway. This suggests that when the 8-methoxy group is part of a larger, rigid fused system (where rotation is locked), it can contribute to binding rather than hindering it.

Experimental Protocols

To validate these differences in your own laboratory, the following protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine the IC50 of 6- vs 8-methoxy isomers.

  • Cell Seeding: Seed tumor cells (e.g., HCT116 or HepG2) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Preparation: Dissolve 6-methoxy and 8-methoxy isoquinoline derivatives in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Treatment: Add 100 µL of drug solution to wells (Triplicate). Include DMSO vehicle control. Incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Molecular Docking Workflow (In Silico Validation)

Before synthesis, validate the steric impact of the 8-methoxy group.

Docking_Workflow Prep_Ligand Ligand Prep (6-OMe vs 8-OMe) Docking Glide/AutoDock (Flexible Ligand) Prep_Ligand->Docking Prep_Protein Protein Prep (e.g., Tubulin/Topo I) Grid_Gen Grid Generation (Define Active Site) Prep_Protein->Grid_Gen Grid_Gen->Docking Analysis Analyze Peri-Strain & H-Bonds Docking->Analysis

Caption: Computational workflow to predict steric clashes at the C-8 position prior to synthesis.

Conclusion: Selection Guidelines

Feature6-Methoxy Isoquinoline8-Methoxy Isoquinoline
Steric Profile Low steric hindrance; allows bulky C-1 substituents.High steric hindrance (Peri-strain) with C-1 substituents.
Primary Indication Broad-spectrum Anticancer, Antimalarial, Metabolic (GLP-1).Niche Antimicrobial, Specific fused-ring Anticancer agents.
Metabolic Stability Blocks C-6 oxidation; generally favorable.Variable; can expose C-5 to oxidation.
Recommendation First-choice for lead optimization to enhance potency and solubility.Secondary choice ; use only if binding pocket requires specific H-bond donor/acceptor at this coordinate.

Final Verdict: For most drug discovery campaigns targeting antiproliferative activity or enzyme inhibition, the 6-methoxy isomer is the superior starting scaffold. The 8-methoxy isomer should be reserved for cases where structural rigidity or specific narrow-spectrum activity is required.

References

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity Source: British Journal of Pharmacology / PubMed [Link]

  • Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums Source: Journal of Medicinal Chemistry / PubMed [Link][3]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent Source: Molecules / ResearchGate [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates Source: ACS Omega / PMC [Link]

Sources

Safety & Regulatory Compliance

Safety

4-bromo-8-methoxyisoquinoline proper disposal procedures

Executive Summary & Chemical Profile 4-Bromo-8-methoxyisoquinoline (CAS: 1784377-21-4) is a halogenated heteroaromatic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Bromo-8-methoxyisoquinoline (CAS: 1784377-21-4) is a halogenated heteroaromatic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies. Proper disposal is dictated by two critical molecular features: the bromine substituent , which mandates classification as Halogenated Organic Waste, and the isoquinoline core , which presents nitrogen-based toxicity and potential environmental persistence.

Unlike general organic solvents, this compound releases hydrogen bromide (HBr) and nitrogen oxides (NOx) during thermal decomposition. Therefore, it must never be subjected to standard non-halogenated waste streams or drain disposal.[1]

Physicochemical & Hazard Profile
PropertyDataRelevance to Disposal
CAS Number 1784377-21-4Unique identifier for waste manifesting.
Molecular Formula C₁₀H₈BrNOContains Halogen (Br) and Nitrogen (N).
Physical State Solid (Crystalline)Requires solid waste protocols unless dissolved.
Melting Point 95-100 °CStable solid at room temperature; not volatile.
Acidity/Basicity Weakly BasicIncompatible with strong oxidizers and strong acids.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp.[2] Irrit.)Requires full PPE during waste transfer.

Critical Safety & PPE Requirements

Before initiating any disposal procedure, ensure the following Personal Protective Equipment (PPE) is active. This protocol assumes the compound is in its pure solid form or high-concentration solution.

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator Prevents inhalation of dust particulates during solid waste transfer.
Hand Protection Double Nitrile Gloves (min 0.11mm)Isoquinolines can penetrate standard latex; double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles Prevents ocular injury from dust or splash; safety glasses are insufficient for powder handling.
Body Protection Lab Coat (Buttoned) + Sleeves Prevents dermal absorption; Tyvek sleeves recommended for quantities >10g.

Waste Segregation & Classification Logic

The disposal pathway is determined by the physical state of the waste. You must strictly segregate this compound from Non-Halogenated solvents (e.g., Acetone, Methanol) to prevent costly cross-contamination of waste streams.

The "Halogen Rule"

Because the molecule contains Bromine, it acts as a radical generator during incineration.

  • Correct Stream: High-temperature incineration with flue gas scrubbing (Halogenated Waste).

  • Incorrect Stream: Fuel blending or standard incineration (Non-Halogenated).

Regulatory Note: While not explicitly P-listed or U-listed by the EPA, it must be characterized as Hazardous Waste based on toxicity and chemical structure.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Use this for expired shelf stock, weighing errors, or degraded solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers due to potential corrosion from slow HBr off-gassing over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-Bromo-8-methoxyisoquinoline, Solid".

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Transfer:

    • Place the waste container in a fume hood.

    • Transfer the solid using a disposable spatula.

    • Do not dissolve the solid just to make it liquid; solid disposal is often more cost-effective and safer for containment.

  • Decontamination: Wipe the exterior of the container with a damp paper towel (methanol or water). Dispose of the towel as Solid Hazardous Debris .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors, filtrates, or reaction solutions.

  • Segregation: Pour the solution into the Halogenated Organic Solvent waste carboy.

    • Crucial: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of dissolved 4-bromo-8-methoxyisoquinoline renders the entire mixture Halogenated Waste.

  • pH Check: If the reaction involved strong acids or bases, neutralize the solution to pH 6–8 before adding to the waste carboy to prevent exothermic reactions inside the drum.

  • Precipitation (Optional for High Volume):

    • If you have a large volume (>5L) of dilute solution, you may rotovap the solvent (collected as Non-Halogenated Waste) to concentrate the residue.

    • Dispose of the concentrated residue as Scenario A (Solid/Sludge) .

Scenario C: Spill Cleanup (Emergency Protocol)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don N95 respirator and double gloves.

  • Containment:

    • Dry Spill: Gently cover with a dust suppressant (e.g., wet paper towels) to prevent aerosolization. Sweep carefully into a dustpan.

    • Wet Spill: Cover with an inert absorbent (Vermiculite or Chemizorb®). Do not use sawdust (combustible).

  • Disposal: Place all spill debris into a clear heavy-duty plastic bag, seal it, place it inside a secondary box, and label as "Hazardous Waste - Debris contaminated with Brominated Isoquinoline".

Disposal Workflow Visualization

The following diagram outlines the decision logic for segregating 4-bromo-8-methoxyisoquinoline waste.

DisposalWorkflow Start Waste Generation: 4-Bromo-8-methoxyisoquinoline StateCheck Determine Physical State Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE / Wipes StateCheck->Debris SolidAction Container: Wide-mouth HDPE/Glass Label: 'Toxic Solid - Brominated' Solid->SolidAction LiquidCheck Is Solvent Halogenated? Liquid->LiquidCheck DebrisAction Double Bag (Clear Plastic) Label: 'Hazardous Debris' Debris->DebrisAction Final Final Disposal: High-Temp Incineration (Scrubbed for HBr/NOx) SolidAction->Final LiquidAction1 Stream: Halogenated Waste (Even if solvent is Ethanol/MeOH) LiquidCheck->LiquidAction1 No (e.g., MeOH) LiquidAction2 Stream: Halogenated Waste (DCM/Chloroform mixtures) LiquidCheck->LiquidAction2 Yes (e.g., DCM) LiquidAction1->Final LiquidAction2->Final DebrisAction->Final

Figure 1: Decision tree for waste segregation ensuring compliance with halogenated waste protocols.

References

  • ChemShuttle . 4-bromo-8-methoxyisoquinoline Product Specifications & Safety Data. Retrieved from

  • Thermo Fisher Scientific . Safety Data Sheet: 4-Bromoisoquinoline (Analogous Structure Safety Profile). Retrieved from

  • Cornell University EHS . Guide to Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from

  • MilliporeSigma . Safety Data Sheet: 4-Bromo-8-methoxyquinoline (Isomer). Retrieved from

  • Washington State University . Halogenated Solvents Disposal Standard Operating Procedures. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.